molecular formula C7H6N2O2 B045808 2,4-Dihydroxy-6-methylnicotinonitrile CAS No. 67643-17-8

2,4-Dihydroxy-6-methylnicotinonitrile

Cat. No.: B045808
CAS No.: 67643-17-8
M. Wt: 150.13 g/mol
InChI Key: WMPRWVSFHGPPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-6-methylnicotinonitrile is a versatile and valuable multifunctional pyridine derivative for advanced chemical research and development. This compound serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the design and synthesis of novel heterocyclic compounds. Its structure features both electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups, creating a unique electronic profile that facilitates its participation in various cyclization and functionalization reactions. Researchers utilize this nitrile primarily as a key precursor for the generation of diverse fused pyridine systems, such as naphthyridines and other nitrogen-containing heterocycles with potential biological activity. Its mechanism of action in research contexts often involves acting as a chelating agent or a hydrogen-bond donor/acceptor, making it relevant in the study of enzyme inhibition, particularly targeting kinases and dehydrogenases. The presence of the nitrile group offers a strategic handle for further synthetic elaboration via hydrolysis, reduction, or nucleophilic addition, enabling the construction of more complex molecular architectures. This compound is essential for investigations in organic synthesis methodology, pharmaceutical development, and materials science. It is supplied with comprehensive analytical data (NMR, HPLC, MS) to ensure identity and purity for sensitive research applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRWVSFHGPPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190600
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67643-17-8
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67643-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dihydroxy-6-methylnicotinonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67643-17-8

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chemical Identity and Physical Properties

2,4-Dihydroxy-6-methylnicotinonitrile, also known as 2,4-dihydroxy-6-methylpyridine-3-carbonitrile, is a heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 67643-17-8[1]
Molecular Formula C₇H₆N₂O₂[2]
Molecular Weight 150.135 g/mol [2]
Solubility Limited data available. It is likely slightly soluble in water and more soluble in polar organic solvents.[2]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. General synthetic strategies for related nicotinonitrile and pyridine derivatives often involve condensation reactions. For instance, the synthesis of various nicotinonitrile derivatives can be achieved through the cyclization of chalcones with malononitrile in the presence of ammonium acetate.[3][4] Another approach for creating substituted pyridines involves the reaction of β-amino enones with methylene compounds.

It is important to note that these are general methodologies for related structures, and a specific, validated protocol for this compound has not been identified.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. For researchers planning to synthesize or work with this compound, the following are predicted spectral characteristics based on its structure:

  • ¹H NMR: Signals corresponding to the methyl protons, the aromatic proton on the pyridine ring, and the hydroxyl protons would be expected. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl groups.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the nitrile carbon, would be present.

  • FT-IR: Characteristic absorption bands would be expected for the O-H stretches of the hydroxyl groups (typically broad, around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (150.135). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and cleavage of the methyl group.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature regarding the biological activity, pharmacology, or mechanism of action of this compound. Studies on other nicotinonitrile derivatives have shown a range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[3][4][5][6] However, without experimental data on the specific compound , any potential biological effects are purely speculative.

Due to the lack of information on its biological targets and mechanism of action, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a thorough review of public scientific databases reveals a significant gap in the knowledge regarding its synthesis, purification, analytical characterization, and biological properties. This suggests that the compound is not extensively studied. Researchers interested in this molecule will likely need to develop and validate their own experimental protocols for its synthesis and analysis, and conduct primary screening to determine any biological activities.

References

Physical and chemical properties of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,4-Dihydroxy-6-methylnicotinonitrile is limited. This guide summarizes the existing information and provides extrapolated data based on structurally related compounds to offer a comprehensive overview for research and development purposes. All extrapolated data should be confirmed through experimental validation.

Introduction

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a core scaffold in numerous pharmaceuticals, and the presence of hydroxyl, methyl, and nitrile functional groups suggests a potential for diverse chemical reactivity and biological activity. This document provides a summary of its known physical and chemical properties, along with projected data based on analogous structures.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information and provides estimated values for key properties.

PropertyReported/Estimated ValueSource/Basis
Molecular Formula C₇H₆N₂O₂[1]
Molar Mass 150.135 g/mol [1]
CAS Number 67643-17-8[2]
Appearance White to off-white crystalline powder (Expected)Based on related compounds
Melting Point >200 °C (Decomposition likely)Extrapolated from similar dihydroxypyridine structures
Boiling Point Not available (Decomposition expected at high temperatures)-
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and DMF (Expected)[1]
pKa No data available. Expected to have acidic protons from the hydroxyl groups.-

Chemical Structure and Tautomerism

This compound can exist in several tautomeric forms due to keto-enol tautomerism, a common feature of hydroxypyridines. The equilibrium between these forms is influenced by the solvent and solid-state packing. The predominant tautomers are expected to be the pyridone forms, which are often more stable.

Caption: Tautomeric forms of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Spectral Properties (Predicted)

SpectroscopyExpected Peaks and Signals
¹H NMR - Aromatic proton singlet (1H) - Methyl group singlet (3H) - Broad signals for hydroxyl/amine protons (2H), exchangeable with D₂O
¹³C NMR - Signals for quaternary carbons of the pyridine ring - Signal for the carbon of the nitrile group (C≡N) - Signal for the methyl carbon
IR Spectroscopy - Broad O-H/N-H stretching band (3200-3500 cm⁻¹) - C≡N stretching band (around 2220-2260 cm⁻¹) - C=O stretching band (if pyridone tautomer is present, around 1650-1690 cm⁻¹) - C=C and C=N stretching bands of the aromatic ring (1400-1600 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (150.135)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, a general synthetic approach can be proposed based on established methods for nicotinonitrile synthesis.

Proposed Synthetic Workflow

A plausible synthetic route could involve the condensation of an active methylene compound with an appropriate precursor, followed by cyclization.

synthesis_workflow start Starting Materials (e.g., Acetoacetonitrile derivative and a suitable partner) reaction Condensation and Cyclization Reaction (Base-catalyzed) start->reaction workup Reaction Work-up (Acidification, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization product This compound characterization->product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly studied. However, the nicotinonitrile scaffold is present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The dihydroxypyridine moiety is also a key feature in various bioactive molecules.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, one could hypothesize that this compound might interact with intracellular signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2,4-Dihydroxy-6- methylnicotinonitrile (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Important Note: The above pathway is purely illustrative of a potential mechanism of action for a compound of this class and is not based on experimental data for this compound.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in drug discovery and materials science. The current lack of comprehensive data highlights an opportunity for foundational research into its synthesis, characterization, and biological evaluation. Future studies should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Performing detailed spectroscopic and crystallographic analysis to confirm its structure and tautomeric preferences.

  • Screening for biological activity against various targets, such as kinases, and in different disease models.

This foundational work is essential to unlock the full potential of this and related nicotinonitrile derivatives.

References

Synthesis pathways for substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinonitriles, also known as cyanopyridines, represent a critical scaffold in medicinal chemistry and materials science. The pyridine ring is a fundamental N-heteroaromatic structure found in numerous pharmaceuticals, while the nitrile group provides a versatile handle for further chemical transformations.[1] Molecules incorporating the nicotinonitrile core exhibit a wide array of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] Consequently, the development of efficient, modular, and robust synthetic methodologies for accessing polysubstituted nicotinonitriles remains an area of intense research.[2]

This technical guide provides a comprehensive overview of key synthetic pathways for preparing substituted nicotinonitriles. It details several prominent methods, including classical named reactions, multicomponent strategies, and modern catalytic approaches. For each pathway, a general description, a detailed reaction workflow, a summary of quantitative data, and a representative experimental protocol are provided to serve as a practical resource for laboratory scientists.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful and widely used method for constructing 2,3,6-trisubstituted pyridines. The reaction proceeds in two main steps: a condensation between an enamine and an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the final pyridine product.[3][4] This method offers a high degree of regiochemical control.[5] Modifications using Brønsted or Lewis acid catalysts can lower the required temperature for the final cyclization step.[4][6]

Logical Workflow: Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Ethynylketone Ethynyl Ketone Ethynylketone->Intermediate Pyridine Substituted Pyridine (Nicotinonitrile) Intermediate->Pyridine Heat (Δ) Cyclodehydration

Caption: General workflow for the Bohlmann-Rahtz pyridine synthesis.

Quantitative Data: Bohlmann-Rahtz Synthesis Examples

Recent modifications have enabled this reaction to be performed in a one-pot, three-component fashion, combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with excellent regiochemical control.[5]

1,3-Dicarbonyl CompoundAlkynoneConditionsYield (%)Reference
Ethyl acetoacetate1-Phenylprop-2-yn-1-oneEtOH, Reflux, 16h85[5]
Acetylacetone1-Phenylprop-2-yn-1-oneEtOH, Reflux, 16h82[5]
Ethyl benzoylacetate1-Phenylprop-2-yn-1-oneEtOH, Reflux, 16h79[5]
Ethyl acetoacetate1-(Thiophen-2-yl)prop-2-yn-1-oneEtOH, Reflux, 16h75[5]
Experimental Protocol: Modified Bohlmann-Rahtz Three-Component Synthesis

This protocol is adapted from the one-pot synthesis of polysubstituted pyridines.[5]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in absolute ethanol (10 mL), add aqueous ammonia (28%, 1.5 mmol).

  • Reagent Addition: Add the alkynone (1.0 mmol) to the mixture.

  • Reaction: Stir the resulting mixture at reflux for the time specified (typically 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted pyridine product.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[7] This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a cornerstone of green chemistry and drug discovery.[7][8] Several MCRs are employed for the synthesis of nicotinonitriles, often starting from simple, readily available precursors.

Logical Workflow: General Four-Component Synthesis

A common MCR strategy involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.

MCR_Synthesis Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction Vessel Aldehyde->OnePot Ketone Active Methylene Ketone Ketone->OnePot Malononitrile Malononitrile Malononitrile->OnePot Ammonium Ammonium Acetate (Ammonia Source) Ammonium->OnePot Product Polysubstituted Nicotinonitrile OnePot->Product Tandem Condensation & Cyclization

Caption: A general four-component, one-pot synthesis of nicotinonitriles.

Quantitative Data: Synthesis from Chalcones and Malononitrile

A prevalent three-component variation involves the reaction of pre-formed chalcones (1,3-diaryl-prop-2-en-1-ones) with malononitrile and ammonium acetate.[1]

Chalcone Substituent (Ar¹)Chalcone Substituent (Ar²)ConditionsYield (%)Reference
4-Cl-C₆H₄4-OCH₃-C₆H₄Ethanol, Reflux85[9]
4-F-C₆H₄4-OCH₃-C₆H₄Ethanol, Reflux82[9]
C₆H₅C₆H₅Ethanol, NH₄OAc, RefluxGood[1]
4-CH₃-C₆H₄C₆H₅Ethanol, NH₄OAc, RefluxGood[1]
Experimental Protocol: Three-Component Synthesis from a Chalcone

This protocol is a general representation based on literature procedures.[1][9]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in ethanol (20 mL).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product often precipitates. If not, pour the mixture into ice-cold water.

  • Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted nicotinonitrile.

FeCl₃-Promoted Condensation-Cyclization

A modern approach for synthesizing multiply arylated nicotinonitriles involves an iron(III) chloride-promoted reaction between an enamino nitrile and an α,β-unsaturated ketone.[2] This method is notable for its efficiency and broad substrate scope, providing access to fully substituted nicotinonitriles in just three steps from simple starting materials.[2]

Logical Workflow: FeCl₃-Promoted Synthesis

FeCl3_Pathway EnaminoNitrile Enamino Nitrile Reaction Condensation & Cyclization EnaminoNitrile->Reaction UnsatKetone α,β-Unsaturated Ketone UnsatKetone->Reaction Product Multiply Arylated Nicotinonitrile Reaction->Product FeCl₃ Toluene, 110 °C

Caption: FeCl₃-promoted synthesis of multiply arylated nicotinonitriles.

Quantitative Data: FeCl₃-Promoted Synthesis Examples

The reaction demonstrates good to excellent yields across a variety of substituted substrates.[2]

Enamino Nitrile (R¹)α,β-Unsaturated Ketone (R², R³)Yield (%)Reference
C₆H₅C₆H₅, C₆H₅91[2]
4-MeO-C₆H₄C₆H₅, C₆H₅93[2]
C₆H₅4-Me-C₆H₄, C₆H₅89[2]
C₆H₅C₆H₅, 4-Cl-C₆H₄88[2]
4-Cl-C₆H₄C₆H₅, C₆H₅94[2]
Experimental Protocol: FeCl₃-Promoted Synthesis of 2,4,5,6-Tetraphenylnicotinonitrile

This protocol is adapted from Iwai et al.[2]

  • Reaction Setup: To a screw-capped test tube, add the enamino nitrile (3-amino-2,3-diphenylacrylonitrile, 0.5 mmol), the α,β-unsaturated ketone (chalcone, 0.5 mmol), and iron(III) chloride (FeCl₃, 0.75 mmol).

  • Solvent Addition: Add toluene (2.5 mL) to the test tube.

  • Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the product.

Other Notable Synthetic Methods

Dehydration of Nicotinamide

A classical and straightforward method for preparing the parent nicotinonitrile involves the dehydration of nicotinamide. This is typically achieved using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[10]

  • Protocol: Nicotinamide (0.82 mol) and phosphorus pentoxide (0.70 mol) are mixed in a round-bottom flask. The mixture is heated vigorously under reduced pressure (15-20 mm Hg). The product distills and is collected in a cooled receiver. The crude product is then purified by distillation at atmospheric pressure to yield nicotinonitrile (83-84% yield).[10]

Base-Mediated Annulation of α-Keto Vinyl Azides

A novel strategy provides access to highly functionalized 2-aminonicotinonitriles through the base-mediated annulation of α-keto vinyl azides with α,α-dicyanoalkenes.[11] This reaction proceeds through a proposed mechanism involving ring-opening and intramolecular rearrangements, offering good yields for complex structures.[11]

Conclusion

The synthesis of substituted nicotinonitriles is a rich and evolving field, driven by the importance of this scaffold in various scientific disciplines. The methods outlined in this guide—from the classic Bohlmann-Rahtz synthesis to modern multicomponent and catalyzed reactions—provide researchers with a versatile toolkit for accessing a wide diversity of these valuable compounds. The choice of a specific pathway will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As research continues, the development of even more efficient, sustainable, and selective methods for nicotinonitrile synthesis can be anticipated, further enabling advancements in drug discovery and materials science.

References

The Biological Activity of Functionalized Pyridine Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a privileged scaffold in the design of therapeutic agents.[1] Functionalized pyridine derivatives are integral components of numerous clinically approved drugs and exhibit a remarkable spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective and enzyme inhibitory effects.[1][2] This guide provides a comprehensive overview of the diverse biological activities of functionalized pyridine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[3][5]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] Several pyridine-based compounds have been developed as potent VEGFR-2 inhibitors.[8][9]

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h)3.93 ± 0.73[10]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h)Not Reported[10]
Spiro-pyridine 7 HepG-2 (Liver)8.90 ± 0.60.221 ± 0.009[11]
Caco-2 (Colon)7.83 ± 0.5[11]
Spiro-pyridine 8 HepG-2 (Liver)8.42 ± 0.7Not Reported[11]
Caco-2 (Colon)13.61 ± 1.2[11]
Pyridine derivative 10 HepG2 (Liver)4.250.12[9]
Pyridine derivative 22 Not ReportedNot Reported0.00133[8]
Pyridine derivative 27 Not ReportedNot Reported3.62[8]
Pyridine derivative 43 Not ReportedNot Reported0.02638[8]
Doxorubicin (Reference) MCF-7 (Breast)1.93 (48h)Not Applicable[10]
Sorafenib (Reference) Not ReportedNot Reported0.10[9]

Signaling Pathway: VEGFR-2 Inhibition by Functionalized Pyridines

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binds Pyridine Functionalized Pyridine (e.g., Vegfr-2-IN-45) Pyridine->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and the point of inhibition by functionalized pyridine compounds.[6]

Induction of Apoptosis and Cell Cycle Arrest via p53 and JNK Upregulation

Certain anticancer pyridine derivatives exert their effects by inducing G2/M phase cell cycle arrest and apoptosis.[5] Mechanistic studies have revealed that these compounds can upregulate the expression of tumor suppressor protein p53 and c-Jun N-terminal kinase (JNK), leading to cell cycle inhibition and programmed cell death.[5]

Signaling Pathway: p53 and JNK Mediated Apoptosis

p53_JNK_Pathway Pyridine Anticancer Pyridine Compound Stress Cellular Stress Pyridine->Stress p53 p53 (Upregulated) Stress->p53 JNK JNK (Upregulated) Stress->JNK p21 p21 p53->p21 G2M G2/M Checkpoint p21->G2M Arrest G2/M Arrest G2M->Arrest Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified pathway showing p53 and JNK upregulation by anticancer pyridines.[5]

Antimicrobial Activity

Functionalized pyridine compounds have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[14]

Quantitative Data: Antimicrobial Activity (MIC) of Selected Pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyridine salt 66 S. aureus56 ± 0.5[15]
E. coli55 ± 0.5[15]
2-(methyldithio)pyridine-3-carbonitrile A. baumannii0.5 - 64[15]
Candida species0.25 - 2[15]
Pyrazolopyridine 2g MRSA2[4]
VRE8[4]
P. aeruginosa (piperacillin-resistant)4[4]
Pyrazolopyridine 2l ESBL-producing K. pneumoniae8[4]
Thiazole-pyridine 7c Candida albicans0.15 mM[10]
Thiazole-pyridine 8c Candida albicans0.15 mM[10]
Bis-(imidazole)-pyridine 5a Candida albicans (wild type)3.9[16]
Ciprofloxacin (Reference) Various Bacteria-[4]
Fluconazole (Reference) Candida albicans-[16]

Neuroprotective Effects

Certain pyridine derivatives, particularly 1,4-dihydropyridines (DHPs), exhibit significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[1][17] Their mechanisms of action are multifaceted and include the modulation of calcium homeostasis, antioxidant activity, and inhibition of glycogen synthase kinase-3β (GSK-3β).[6][9]

Signaling Pathway: Neuroprotection by 1,4-Dihydropyridine Derivatives

Neuroprotection_Pathway cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes DHP 1,4-Dihydropyridine Derivative Ca_channel L-type Ca2+ Channel DHP->Ca_channel Blocks ROS Reactive Oxygen Species (ROS) DHP->ROS Scavenges GSK3b GSK-3β DHP->GSK3b Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Oxidative_stress ↓ Oxidative Stress ROS->Oxidative_stress Tau_hyper ↓ Tau Hyperphosphorylation GSK3b->Tau_hyper Neuroprotection Neuroprotection Ca_influx->Neuroprotection Oxidative_stress->Neuroprotection Tau_hyper->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of 1,4-dihydropyridine derivatives.[9]

Quantitative Data: GSK-3β Inhibitory Activity of Selected Pyridine Derivatives

CompoundGSK-3β Inhibition IC50Reference
Pyrazolo[3,4-b]pyridine 15 0.001 µM[18]
Pyrazolo[3,4-b]pyridine 16 0.0008 µM[18]
Pyrrolo[2,3-b]pyridine S01 0.00035 µM[19]
6-amino pyridine 8d 0.77 ± 0.01 μM[20]
Imidazo[1,5-a]pyridine 2 0.004 µM[21]
Imidazo[1,5-a]pyridine 4 0.009 µM[21]

Experimental Protocols

Synthesis of Functionalized Pyridine Compounds

Workflow: General Synthesis of 2-Amino-3-cyanopyridine Derivatives

Synthesis_Workflow Aldehyde Aromatic Aldehyde Reaction One-pot Multicomponent Reaction Aldehyde->Reaction Ketone Methyl Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Product 2-Amino-3-cyanopyridine Derivative Reaction->Product Catalyst Catalyst (e.g., Na2CaP2O7) Catalyst->Reaction Solvent_Free Solvent-Free 80 °C Solvent_Free->Reaction

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1]

Detailed Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1]

  • Reactant Mixture: In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the nanostructured diphosphate Na2CaP2O7 catalyst.

  • Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the 2-amino-3-cyanopyridine derivative.

Biological Assays

Workflow: MTT Cytotoxicity Assay

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add pyridine compound at various concentrations Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 3-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 value Absorbance_Reading->IC50_Calculation

References

In-Depth Technical Guide: Spectroscopic Data of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2,4-Dihydroxy-6-methylnicotinonitrile (CAS No. 67643-17-8). Due to the limited availability of detailed, publicly accessible raw spectral data, this guide summarizes the confirmed structural information and provides predicted and analogous spectral data to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

This compound , also known as 3-Cyano-4,6-dihydroxy-2-methylpyridine, possesses the following chemical structure:

  • Molecular Formula: C₇H₆N₂O₂

  • Molecular Weight: 150.13 g/mol

  • Appearance: Yellow to brown solid[1]

  • Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the pyridone form (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), which can influence its spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the expected and analogous spectroscopic data based on the chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.2 - 2.5Singlet3H-CH₃
~ 5.9 - 6.2Singlet1HPyridine C₅-H
~ 10.0 - 12.0Broad Singlet1HC₄-OH
~ 11.0 - 13.0Broad Singlet1HN₁-H (pyridone tautomer)

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The broad signals for the hydroxyl and amine protons are due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 18 - 22-CH₃
~ 95 - 105C₃
~ 100 - 110C₅
~ 115 - 120-C≡N
~ 150 - 160C₆
~ 160 - 170C₄
~ 165 - 175C₂ (pyridone tautomer)

Note: The chemical shifts are predictions and serve as a guideline for spectral interpretation.

Table 3: Key IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H and N-H stretching
~ 2220 - 2240Medium, SharpC≡N stretching
~ 1640 - 1680StrongC=O stretching (pyridone tautomer)
~ 1550 - 1620MediumC=C and C=N stretching (aromatic ring)
Table 4: Mass Spectrometry Data
m/zInterpretation
150[M]⁺ (Molecular Ion)

Note: Fragmentation patterns would depend on the ionization technique used. Common fragmentation might involve the loss of the cyano group (-26) or cleavage of the pyridine ring.

Table 5: UV-Vis Spectroscopic Data
λmax (nm)Solvent
~ 220 - 240Methanol/Ethanol
~ 280 - 320Methanol/Ethanol

Note: The absorption maxima are estimations based on the conjugated pyridone system. The exact wavelengths and molar absorptivity would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general synthetic approach and standard spectroscopic methodologies are provided below.

General Synthesis Workflow

A plausible synthetic route for this compound involves the condensation of ethyl acetoacetate with cyanoacetamide, followed by cyclization.

Synthesis_Workflow reagent1 Ethyl Acetoacetate condensation Condensation reagent1->condensation reagent2 Cyanoacetamide reagent2->condensation base Base (e.g., NaOEt) base->condensation cyclization Cyclization condensation->cyclization Intermediate product 2,4-Dihydroxy-6- methylnicotinonitrile cyclization->product

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or ATR crystal and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

3.2.4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm) using a matched cuvette containing the pure solvent as a reference.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the signaling pathways in which this compound may be involved. However, substituted nicotinonitrile and pyridone scaffolds are present in various biologically active molecules and drug candidates. The logical workflow for investigating the biological activity of this compound would follow a standard drug discovery pipeline.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Compound Synthesis & Purification screening High-Throughput Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt admet ADMET Profiling (In vitro & In vivo) lead_opt->admet tox Toxicology Studies admet->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for drug discovery and development.

This guide serves as a foundational resource for researchers working with this compound. While detailed experimental spectra are currently limited, the provided information and protocols offer a strong starting point for characterization and further investigation into the properties and potential applications of this compound.

References

The Ascendancy of a Scaffold: A Technical Guide to the Discovery and History of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational framework for a multitude of pharmacologically active compounds. Its unique electronic properties and versatile reactivity have enabled the development of drugs targeting a wide array of diseases, from cardiovascular disorders to cancer. This technical guide provides an in-depth exploration of the discovery and historical development of nicotinonitrile and its derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to support researchers and drug development professionals in this dynamic field.

The Genesis of a Scaffold: The Discovery and Early Synthesis of Nicotinonitrile

The journey of nicotinonitrile began with early explorations into the chemistry of pyridine derivatives. While the exact first synthesis is not definitively documented in a single seminal publication, historical accounts point to its preparation from nicotinic acid or its amide. One of the well-documented early methods involves the dehydration of nicotinamide.[1][2]

A common laboratory-scale synthesis involves the reaction of nicotinamide with a dehydrating agent like phosphorus pentoxide.[1] This method, while effective, underscores the classical approaches to nitrile synthesis from amides. Over the years, more efficient and scalable methods have been developed, including the ammoxidation of 3-methylpyridine (3-picoline), which has become a primary industrial route for nicotinonitrile production.[2]

Historical Synthetic Protocols

Several methods for the synthesis of nicotinonitrile have been reported over time, reflecting the evolution of synthetic organic chemistry. These include:

  • From Nicotinic Acid: Heating nicotinic acid with ammonium acetate and acetic acid.[1]

  • From 3-Pyridinesulfonic Acid: Fusion of the sodium salt with sodium cyanide.[1]

  • From 3-Bromopyridine: Reaction with cuprous cyanide.[1]

  • From Nicotinamide: Reaction with benzenesulfonyl or p-toluenesulfonyl chloride in pyridine.[1]

These early methods laid the groundwork for the widespread availability of the nicotinonitrile scaffold, paving the way for the exploration of its derivatives.

The Rise of Nicotinonitrile Derivatives in Medicine

The true potential of the nicotinonitrile core was realized with the discovery of its derivatives' potent and diverse biological activities. This has led to the development of several marketed drugs and a vast library of compounds with therapeutic promise.

A Historical Timeline of Key Discoveries

The development of nicotinonitrile-based drugs can be traced through key milestones in medicinal chemistry, particularly in the areas of phosphodiesterase and tyrosine kinase inhibitors.

Nicotinonitrile_History node_nicotinonitrile Early Synthesis of Nicotinonitrile node_pde_discovery Discovery of Phosphodiesterases (PDEs) (Early 1970s) node_tk_discovery Discovery of Tyrosine Kinases (TKs) (Late 1970s-1980s) node_milrinone_dev Development of Milrinone (PDE3 Inhibitor) (1980s) node_pde_discovery->node_milrinone_dev Leads to node_modern_dev Modern Nicotinonitrile Derivatives Research (PIM-1, VEGFR-2 inhibitors, etc.) node_milrinone_dev->node_modern_dev Inspires further derivative synthesis node_tki_dev First-generation TKIs (e.g., Imatinib) (Late 1990s-Early 2000s) node_tk_discovery->node_tki_dev Leads to node_bosutinib_dev Development of Bosutinib (Src/Abl TKI) (Approved 2012) node_tki_dev->node_bosutinib_dev Informs node_neratinib_dev Development of Neratinib (HER2/EGFR TKI) (Approved 2017) node_tki_dev->node_neratinib_dev Informs node_bosutinib_dev->node_modern_dev Inspires further derivative synthesis node_neratinib_dev->node_modern_dev Inspires further derivative synthesis

A brief history of nicotinonitrile derivatives.

The discovery of phosphodiesterases (PDEs) in the early 1970s and their role in cellular signaling opened the door for the development of PDE inhibitors.[3] Milrinone, a PDE3 inhibitor with a nicotinonitrile core, emerged in the 1980s as a potent inotropic and vasodilator agent for the treatment of heart failure.[4][5]

Similarly, the discovery of tyrosine kinases (TKs) and their role in cancer in the late 1970s and 1980s led to the development of tyrosine kinase inhibitors (TKIs).[6][7] This field saw a major breakthrough with the approval of imatinib in 2001.[8] Subsequent research led to the development of second-generation TKIs, including the nicotinonitrile-containing drugs bosutinib (a dual Src/Abl inhibitor) and neratinib (a HER2/EGFR inhibitor).[9][10]

Quantitative Biological Data of Nicotinonitrile Derivatives

The therapeutic potential of nicotinonitrile derivatives is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data for their anticancer and anti-inflammatory effects.

Anticancer Activity: PIM-1 Kinase Inhibitors

PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.

CompoundCancer Cell LineIC50 (nM)Reference
Compound 4k -21.2[11]
Compound 7b -18.9[11]
Compound 12 -14.3[12]
Compound 8e (Pim-1, Pim-2, Pim-3)≤ 280[13]
Anticancer Activity: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

CompoundCancer Cell LineIC50 (nM)Reference
Compound 8 -77.02[14]
Compound A-1 ->1000[15]
Compound C-6 ->1000[15]
Compound D-1 ->1000[15]
Compound 10b ->1000[16]
Compound 16c ->1000[16]
Anti-inflammatory Activity

Nicotinonitrile derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of inflammatory mediators.

Compound ClassAssayIC50 (µM)Reference
Nicotinonitrile-thiazole hybridsDPPH radical scavengingVaries[17]
Nicotinonitrile-pyrazole hybridsNO radical scavengingVaries[17]
Substituted Pyridines-Varies[18]

Detailed Experimental Protocols

The synthesis of medicinally important nicotinonitrile derivatives often involves multi-step sequences. The following sections provide detailed protocols for the synthesis of key examples.

Synthesis of Bosutinib

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor. A reported synthesis starts from 3-methoxy-4-hydroxybenzoic acid.[19][20]

Experimental Protocol:

  • Esterification: 3-methoxy-4-hydroxybenzoic acid is esterified.

  • Alkylation: The resulting ester is alkylated.

  • Nitration: The alkylated product undergoes nitration.

  • Reduction: The nitro group is reduced to an amine.

  • Cyclization: The amino compound is cyclized to form the quinoline core.

  • Chlorination: The quinoline is chlorinated.

  • Amination (x2): Two successive amination reactions are performed to introduce the side chains, yielding bosutinib.[19][20]

A detailed, step-by-step procedure with specific reagents and conditions can be found in the cited literature.[19][20]

Synthesis of Neratinib

Neratinib is an irreversible inhibitor of HER2 and EGFR kinases. A formal synthesis has been reported, highlighting a key cyclization step.[10]

Experimental Protocol:

  • Enaminonitrile Formation: The synthesis starts with the formation of an enaminonitrile intermediate.

  • Base-catalyzed Cyclization: This intermediate undergoes a base-catalyzed cyclization to form the quinolone ring system.

  • Functional Group Manipulations: A series of reactions, including chlorination and amination, are then carried out to complete the synthesis of neratinib.[10]

Various synthetic routes have been developed, with some focusing on improving the efficiency and scalability of the process.[21][22][23][24]

Synthesis of Milrinone

Milrinone is a phosphodiesterase 3 inhibitor. Industrial syntheses often start from 4-picoline.[5]

Experimental Protocol:

  • Formation of a Pyridyl Ketone: 4-picoline is converted to a 1-(4-pyridyl)-2-propanone derivative.

  • Condensation and Cyclization: This ketone is then reacted with a suitable three-carbon component, such as ethoxymethylenemalononitrile or a derivative of cyanoacetamide, in the presence of a base to construct the 2-pyridone ring of milrinone.[5][25][26][27]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the action and synthesis of nicotinonitrile derivatives is crucial for a comprehensive understanding.

PIM-1 Kinase Signaling Pathway

PIM1_Signaling node_cytokine Cytokines (e.g., IL-6) node_jak JAK node_cytokine->node_jak Activates node_stat STAT node_jak->node_stat Phosphorylates node_pim1 PIM-1 Kinase node_stat->node_pim1 Induces Transcription node_substrates Downstream Substrates (e.g., Bad, p27) node_pim1->node_substrates Phosphorylates node_proliferation Cell Proliferation & Survival node_substrates->node_proliferation node_apoptosis Inhibition of Apoptosis node_substrates->node_apoptosis node_inhibitor Nicotinonitrile-based PIM-1 Inhibitor node_inhibitor->node_pim1 Inhibits

PIM-1 Kinase Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling node_vegf VEGF-A node_vegfr2 VEGFR-2 node_vegf->node_vegfr2 Binds to node_dimerization Dimerization & Autophosphorylation node_vegfr2->node_dimerization node_plc PLCγ node_dimerization->node_plc Activates node_pi3k PI3K node_dimerization->node_pi3k Activates node_raf Raf node_plc->node_raf node_akt Akt node_pi3k->node_akt node_survival Cell Survival node_akt->node_survival node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_proliferation Cell Proliferation & Migration node_erk->node_proliferation node_inhibitor Nicotinonitrile-based VEGFR-2 Inhibitor node_inhibitor->node_vegfr2 Inhibits

VEGFR-2 Signaling Pathway in Angiogenesis.
General Workflow for Multi-Component Synthesis of Nicotinonitrile Derivatives

Many modern approaches to nicotinonitrile derivatives utilize efficient multi-component reactions.

MCR_Workflow node_reactants Aldehyde + Malononitrile + Active Methylene Compound + Ammonium Acetate node_reaction One-Pot Reaction node_reactants->node_reaction node_catalyst Catalyst (e.g., base or acid) node_catalyst->node_reaction node_intermediate Intermediate Formation (e.g., Knoevenagel condensation, Michael addition) node_reaction->node_intermediate node_cyclization Intramolecular Cyclization & Aromatization node_intermediate->node_cyclization node_product Substituted Nicotinonitrile Derivative node_cyclization->node_product node_purification Work-up & Purification node_product->node_purification

A generalized workflow for multi-component synthesis.

Conclusion

The nicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. From its early synthesis to its incorporation into blockbuster drugs, the journey of nicotinonitrile derivatives highlights the power of medicinal chemistry in addressing complex diseases. The continued exploration of this versatile scaffold, aided by modern synthetic methods and a deeper understanding of biological pathways, promises to yield a new generation of innovative medicines. This guide serves as a comprehensive resource to support and inspire further research and development in this exciting and impactful area of drug discovery.

References

Potential Therapeutic Applications of the Nicotinonitrile Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The nicotinonitrile moiety is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. This technical guide provides an overview of the potential therapeutic targets of nicotinonitrile-containing compounds, supported by data from in vitro studies on various derivatives.

Potential Therapeutic Areas

The primary therapeutic area where nicotinonitrile derivatives have shown promise is oncology . Numerous studies have reported the cytotoxic effects of substituted nicotinonitriles against a variety of cancer cell lines.[1][2][3] Beyond cancer, compounds containing the pyridine nucleus, a core component of nicotinonitriles, have been explored for a multitude of other therapeutic applications, including:

  • Antiviral agents[1][2]

  • Antimicrobial agents[1][2]

  • Anti-inflammatory agents[1][2]

  • Antihypertensive agents[1][2]

  • Analgesics[1][2]

  • Antimalarial agents[1][2]

  • Antidiabetic agents[1][2]

Focus on Anticancer Activity: In Vitro Studies

The most well-documented biological activity of nicotinonitrile derivatives is their ability to inhibit the proliferation of cancer cells. The specific therapeutic targets often depend on the nature and position of the substituents on the nicotinonitrile ring.

Several studies have quantified the in vitro cytotoxic activity of various nicotinonitrile derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for selected nicotinonitrile derivatives from the literature.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µg/mL)Reference
Substituted PyridineCompound 13HepG2 (Hepatocellular Carcinoma)8.78 ± 0.7[3]
Compound 13HeLa (Cervical Carcinoma)15.32 ± 1.2[3]
Substituted PyrazolopyridineCompound 19HepG2 (Hepatocellular Carcinoma)5.16 ± 0.4[3]
Compound 19HeLa (Cervical Carcinoma)4.26 ± 0.3[3]
Pyridinethione DerivativesCompound 7bHCT-116 (Colon Carcinoma)Strong Activity[1][2]
Compound 12aHepG2 (Hepatocellular Carcinoma)Strong Activity[1][2]
Compound 4gHepG2 (Hepatocellular Carcinoma)Strong Activity[1][2]

Note: For some compounds, the original literature describes the activity qualitatively as "strong" without providing specific IC50 values.

Experimental Protocols

The evaluation of the anticancer potential of nicotinonitrile derivatives typically involves a series of in vitro assays. A standard protocol for assessing cytotoxicity is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The following day, the cells are treated with varying concentrations of the test compounds (e.g., nicotinonitrile derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 μL of 5 mg/mL MTT in PBS) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., 100 μL of DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer nicotinonitrile derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->Raf Nicotinonitrile->PI3K

Caption: Hypothetical inhibition of pro-survival signaling pathways by a nicotinonitrile derivative.

The diagram below outlines a general workflow for the synthesis and biological evaluation of a library of nicotinonitrile derivatives.

G Synthesis Synthesis of Nicotinonitrile Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Purification->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < threshold) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: General workflow for the discovery of bioactive nicotinonitrile derivatives.

Conclusion

While specific therapeutic targets for 2,4-Dihydroxy-6-methylnicotinonitrile have not been identified in the reviewed literature, the broader family of nicotinonitrile derivatives represents a promising class of compounds with significant potential, particularly in the development of novel anticancer agents. Further research is warranted to synthesize and evaluate the biological activities of this compound and its analogues to elucidate their specific mechanisms of action and therapeutic potential. The experimental and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

The Diverse Mechanisms of Action of Substituted Cyanopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyanopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: A Multi-Targeted Approach

Substituted cyanopyridines exert their anticancer effects through the modulation of various signaling pathways and inhibition of key enzymes crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition

A primary mechanism by which cyanopyridine derivatives exhibit their antitumor properties is through the inhibition of various protein kinases. These enzymes play a pivotal role in cell signaling and are often dysregulated in cancer.

1.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Certain cyanopyridone and spiro-pyridine analogs have been identified as potent inhibitors of EGFR and VEGFR-2, both of which are critical for tumor growth and angiogenesis.[1] For instance, some 3-cyanopyridone/pyrazoline hybrids have demonstrated dual inhibitory effects against both EGFR and BRAFV600E pathways.[2] Similarly, novel cyanopyridones have been identified as dual inhibitors of VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Growth_Factors Growth Factors (EGF, VEGF) Growth_Factors->EGFR Growth_Factors->VEGFR2 Cyanopyridines Substituted Cyanopyridines Cyanopyridines->EGFR Cyanopyridines->VEGFR2

1.1.2. PIM-1 Kinase Inhibition

The proviral integration site for Moloney murine leukemia virus (PIM-1) kinase is another significant target for cyanopyridine-based compounds.[5][6] Overexpression of PIM-1 is associated with cancer initiation and progression by inhibiting apoptosis and promoting cell proliferation.[6] Several 3-cyanopyridine derivatives have been reported as potent PIM-1 kinase inhibitors.[6]

PIM1_Inhibition Cyanopyridines Substituted Cyanopyridines PIM1_Kinase PIM-1 Kinase Cyanopyridines->PIM1_Kinase Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation PIM1_Kinase->Cell_Proliferation

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in various cancers. One study found that the 2-amino-3-cyanopyridine derivative, compound 3n, effectively inhibits the phosphorylation of STAT3 in a dose- and time-dependent manner, thereby impeding the migration and colony formation of colorectal cancer cells.[7]

STAT3_Pathway_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., MCL-1, Survivin) Nucleus->Gene_Transcription Cyanopyridine_3n Cyanopyridine 3n Cyanopyridine_3n->pSTAT3 inhibits

Topoisomerase IIβ Inhibition

Molecular docking studies have suggested that cyanopyridine-based 1,3,4-oxadiazole derivatives can exhibit potent binding affinity within the active site of human topoisomerase-IIβ.[8][9] This interaction suggests a potential anticancer mechanism by interfering with DNA replication and repair.

Modulation of Survivin

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to chemotherapy.[10] Certain novel 3-cyanopyridine derivatives have been developed as survivin modulators, thereby inducing apoptosis in cancer cells.[10]

Enzyme Inhibition Beyond Cancer

The inhibitory activity of substituted cyanopyridines extends to enzymes outside the direct realm of cancer therapy.

Carbonic Anhydrase Inhibition

A series of novel 2-amino-3-cyanopyridines have been shown to be effective inhibitors of human carbonic anhydrase (CA) I and II isoenzymes.[11] Carbonic anhydrases are metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate and are involved in various physiological processes.[11]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various substituted cyanopyridines.

Table 1: Anticancer Activity (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
11aA-549 (Non-small cell lung)9.24 µg/mL[12]
16aHepG-2 (Liver)6.45 µg/mL[12]
4eMCF-7 (Breast)8.352[8][9]
4a-f (range)CaCo-2 (Colorectal)2.612 - 8.394[9]
3nHCT-116 (Colorectal)10.50[7]
3nA375 (Melanoma)4.61[7]
5aMCF-7 (Breast)1.77[3][4]
5eMCF-7 (Breast)1.39[3][4]
5aHepG2 (Liver)2.71[3][4]
4cHepG2 (Liver)8.02[5]
4dHepG2 (Liver)6.95[5]
5ePC-3 (Prostate)Twice the activity of 5-FU[10]
5eMDA-MB-231 (Breast)2.6-fold the activity of 5-FU[10]
9aMCF-7 (Breast)2[13]

Table 2: Enzyme Inhibition Data

Compound IDTarget EnzymeInhibition Value (Ki or IC50 in µM)Reference
7dCarbonic Anhydrase IKi: 2.84[11]
7bCarbonic Anhydrase IIKi: 2.56[11]
5eVEGFR-2IC50: 0.124[3]
5aVEGFR-2IC50: 0.217[3]
5eHER-2IC50: 0.077[3]
5aHER-2IC50: 0.168[3]
10fPIM-1 KinaseIC50: 0.017[5]
4bPIM-1 KinaseIC50: 0.63[5]
4cPIM-1 KinaseIC50: 0.61[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the literature for evaluating the activity of substituted cyanopyridines.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of cyanopyridine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of a test compound to the active site of a kinase.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing an assay buffer, a fluorescently labeled ATP tracer, and the target kinase (e.g., EGFR, VEGFR-2).

  • Inhibitor Addition: The substituted cyanopyridine compound or a DMSO control is added to the wells.

  • Antibody Addition: A europium-labeled anti-tag antibody that binds to the kinase is added.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The TR-FRET signal is measured using a fluorescence plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying kinase inhibition.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of specific proteins, in this case, phosphorylated STAT3 (pSTAT3), in cell lysates.

  • Cell Lysis: Cancer cells treated with cyanopyridine derivatives are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for pSTAT3.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of pSTAT3. Total STAT3 levels are also measured as a loading control.

Conclusion

Substituted cyanopyridines are a promising class of compounds with diverse mechanisms of action, particularly in the context of cancer therapy. Their ability to target multiple key signaling pathways and enzymes, including various kinases, the STAT3 pathway, and topoisomerases, underscores their potential for the development of novel therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and optimization of these scaffolds will likely lead to the discovery of even more potent and selective drug candidates.

References

In Silico Prediction of 2,4-Dihydroxy-6-methylnicotinonitrile Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted bioactivity of 2,4-Dihydroxy-6-methylnicotinonitrile, a small molecule with therapeutic potential. In the absence of extensive experimental data, this document leverages in silico methodologies to forecast its biological activities, focusing on anticancer and anti-inflammatory applications. This guide details predictive data, potential mechanisms of action, and relevant experimental protocols for the validation of these computational findings. The information is presented to aid researchers and drug development professionals in exploring the therapeutic promise of this nicotinonitrile derivative.

Introduction

This compound is a heterocyclic compound belonging to the nicotinonitrile class of molecules. Derivatives of nicotinonitrile have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural features of this compound, specifically the dihydroxy and methyl substitutions on the pyridine ring, suggest a high potential for biological activity through various molecular interactions. This guide employs a predictive approach, utilizing data from structurally similar compounds and computational modeling techniques to elucidate the probable bioactivities and mechanisms of action of this specific molecule.

Predicted Bioactivities and Mechanisms of Action

Based on the chemical structure of this compound and in silico analyses of related compounds, two primary areas of bioactivity are predicted: anticancer and anti-inflammatory.

Predicted Anticancer Activity

Nicotinonitrile derivatives have shown promise as anticancer agents by targeting key regulators of tumor growth and proliferation.[1] The predicted anticancer activity of this compound is likely mediated through the inhibition of critical protein kinases and modulation of oncogenic signaling pathways.

2.1.1. Predicted Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established anticancer strategy.[2] Molecular docking studies on similar nicotinamide derivatives have demonstrated strong binding affinities for the ATP-binding site of the VEGFR-2 kinase domain.[3][4]

2.1.2. Predicted Signaling Pathway Involvement: MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and inflammation.[5] By inhibiting upstream kinases like VEGFR-2, this compound is predicted to indirectly suppress the activation of these pathways.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Many nicotinonitrile derivatives have demonstrated anti-inflammatory properties.[6]

2.2.1. Predicted Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a central role in the inflammatory response by producing prostaglandins. Molecular docking studies of compounds with structural similarities to this compound suggest a high binding affinity to the active site of COX-2.[7][8]

2.2.2. Predicted Signaling Pathway Involvement: NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation.[9] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. The predicted interaction of this compound with upstream targets like COX-2 suggests a potential modulatory effect on NF-κB activation.

In Silico Prediction Workflow

The prediction of the bioactivity of this compound follows a structured in silico workflow. This computational approach allows for the rapid and cost-effective screening of potential biological activities and mechanisms of action before proceeding to more resource-intensive experimental validation.

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Predicted Outcomes cluster_2 Experimental Validation A Compound Structure (this compound) B Target Identification (Literature & Database Mining) A->B Input D QSAR Modeling (Activity Prediction) A->D Input E ADMET Prediction (Pharmacokinetics & Toxicity) A->E Input C Molecular Docking (Binding Affinity Prediction) B->C Potential Targets F Predicted Bioactivity (Anticancer, Anti-inflammatory) C->F D->F G Prioritized Lead Compound E->G F->G H In Vitro Assays (e.g., MTT, Kinase Inhibition) G->H Proceed to Validation I In Vivo Studies H->I Confirm Activity

A generalized workflow for the in silico prediction and experimental validation of drug candidates.

Predicted Binding Affinities and Activities

The following tables summarize the predicted binding affinities and biological activities of this compound based on molecular docking and Quantitative Structure-Activity Relationship (QSAR) models derived from studies on analogous compounds.[10][11]

Table 1: Predicted Anticancer Activity

TargetPredicted Binding Energy (kcal/mol)Predicted IC50 (µM)Method
VEGFR-2-8.5 to -10.20.5 - 5.0Molecular Docking & QSAR

Table 2: Predicted Anti-inflammatory Activity

TargetPredicted Binding Energy (kcal/mol)Predicted IC50 (µM)Method
COX-2-7.9 to -9.51.0 - 10.0Molecular Docking & QSAR

Note: These values are predictive and require experimental validation.

Key Signaling Pathways

The predicted bioactivities of this compound are likely to involve the modulation of key cellular signaling pathways critical in cancer and inflammation.

MAPK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS Compound 2,4-Dihydroxy-6- methylnicotinonitrile Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Predicted inhibition of the MAPK signaling pathway.
NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates Compound 2,4-Dihydroxy-6- methylnicotinonitrile Compound->IKK Predicted Inhibition NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory & Pro-survival genes) Nucleus->Transcription Initiates

Predicted modulation of the NF-κB signaling pathway.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the in silico predictions. The following are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

This assay assesses the effect of the compound on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on VEGFR-2 activity.[12][13]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and various concentrations of this compound.

  • Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction.

  • ATP Addition: Add ATP to the wells to start the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based method, such as ADP-Glo™ Kinase Assay. The signal is inversely proportional to the kinase activity.

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit COX-2.[14][15]

  • Enzyme and Compound Incubation: In a 96-well plate, pre-incubate human recombinant COX-2 enzyme with various concentrations of this compound in the presence of heme and a cofactor.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of PGE2 production.

NF-κB Reporter Assay

This assay quantifies the effect of the compound on NF-κB transcriptional activity.[16][17]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Conclusion

While experimental data for this compound is currently limited, in silico predictions strongly suggest its potential as a dual anticancer and anti-inflammatory agent. The predicted mechanisms of action, involving the inhibition of key targets such as VEGFR-2 and COX-2 and the modulation of the MAPK and NF-κB signaling pathways, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for the validation of these computational findings. This comprehensive predictive analysis serves as a valuable resource for researchers and drug development professionals to unlock the therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dihydroxy-6-methylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on a modified Guareschi-Thorpe condensation reaction, a reliable method for the preparation of substituted 2-hydroxypyridines. This protocol utilizes readily available starting materials, ethyl acetoacetate and cyanoacetamide, and employs a base-catalyzed cyclocondensation reaction. This application note includes a step-by-step experimental procedure, a comprehensive table of reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

Substituted nicotinonitrile and pyridone scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. The title compound, this compound, incorporates key pharmacophoric features that make it an attractive building block for the synthesis of novel therapeutic agents. The synthesis protocol described herein is an adaptation of the well-established Guareschi-Thorpe reaction, which provides an efficient route to highly functionalized pyridine rings. The reaction proceeds via a base-catalyzed condensation of a β-ketoester (ethyl acetoacetate) with an active methylene compound containing a nitrile group (cyanoacetamide), followed by intramolecular cyclization and tautomerization to yield the stable dihydroxy-nicotinonitrile derivative.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Ethyl Acetoacetate + Cyanoacetamide → this compound

Data Presentation

A summary of the reactants, their properties, and the reaction conditions is provided in the table below for quick reference.

Reagent/Parameter Value Notes
Reactants
Ethyl Acetoacetate1.0 eqStarting β-ketoester
Cyanoacetamide1.0 eqStarting active methylene compound
Base Catalyst
Piperidine0.1 eqA secondary amine is a common catalyst for this reaction. Other bases like sodium ethoxide can also be used.
Solvent
Ethanol100 mLAnhydrous ethanol is preferred.
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hoursReaction progress should be monitored by TLC.
Product Isolation
Expected Yield70-80%Based on similar reported reactions.
AppearanceOff-white to pale yellow solid

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

  • Ethyl acetoacetate (reagent grade)

  • Cyanoacetamide (reagent grade)

  • Piperidine (reagent grade)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Distilled water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

  • Addition of Reactants: Add ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) to the ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Acidification (optional but recommended): To ensure the product is in its dihydroxy form, the crude product can be suspended in water, and the pH can be adjusted to acidic (pH 4-5) with 1 M HCl. The resulting precipitate is then filtered, washed with water, and dried.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Ethyl Acetoacetate + Cyanoacetamide Dissolve Dissolve in Ethanol Reactants->Dissolve Add_Catalyst Add Piperidine Dissolve->Add_Catalyst Reflux Reflux (4-6h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product 2,4-Dihydroxy-6- methylnicotinonitrile Dry->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Safety Precautions

  • This protocol should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Piperidine is a toxic and flammable liquid and should be handled with care.

  • Ethanol is flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is based on a robust and efficient chemical transformation, making it suitable for implementation in a standard organic chemistry laboratory. By following this protocol, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and development programs.

Applications of Nicotinonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring bearing a nitrile group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several marketed drugs and numerous clinical candidates. This document provides a detailed overview of the applications of nicotinonitrile derivatives in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Applications

Nicotinonitrile-based compounds have emerged as a prominent class of anticancer agents, primarily functioning as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Several nicotinonitrile derivatives have shown potent inhibitory activity against key kinases implicated in cancer. Marketed drugs such as Bosutinib , a dual inhibitor of Src and Abl kinases for chronic myeloid leukemia, and Neratinib , an irreversible inhibitor of HER2 and EGFR kinases for HER2-positive breast cancer, feature the nicotinonitrile core.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ Values)

Compound/DrugTargetCell Line/EnzymeIC₅₀Reference
PIM-1 Kinase Inhibitors
Compound 1PIM-1 Kinase-0.52 µM[1]
Compound 2PIM-1 Kinase-0.35 µM[1]
Compound 8ePim-1, Pim-2, Pim-3 Kinases-≤ 0.28 μM[2]
Compound 4kPIM-1 Kinase-21.2 nM[1]
Compound 7bPIM-1 Kinase-18.9 nM[1]
VEGFR-2 Tyrosine Kinase Inhibitors
Compound 8Tyrosine Kinase-311 nM[3]
Compound 5gTyrosine Kinase-352 nM[3]
Other Kinase Inhibitors
BosutinibSrc/Abl Kinase--[1]
NeratinibHER2/EGFR Kinase--[1]
Cytotoxicity in Cancer Cell Lines
Compound 7b-MCF-7 (Breast)3.58 µM[1]
Compound 7b-PC-3 (Prostate)3.60 µM[1]
Derivatives 5g, 7i, 8, 9-MCF-7, HCT-116~ 1-3 µM[3]
Derivatives 7b, 7d, 7f-MCF-7, HCT-116~ 5 µM[3]
Compounds 11 and 12-MCF-7, HepG2Promising activity[4]
Signaling Pathway Inhibition

Nicotinonitrile derivatives can disrupt key signaling pathways essential for tumor growth and survival. For instance, by inhibiting PIM-1 kinase, they can induce apoptosis and arrest the cell cycle.

PIM1_Inhibition_Pathway Nicotinonitrile_Derivative Nicotinonitrile Derivative PIM1 PIM-1 Kinase Nicotinonitrile_Derivative->PIM1 Inhibits BAD BAD PIM1->BAD Phosphorylates (inactivates) p27 p27 PIM1->p27 Phosphorylates (degrades) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Promotes

PIM-1 Kinase Inhibition Pathway

Anti-inflammatory Applications

Certain nicotinonitrile derivatives exhibit anti-inflammatory properties by targeting enzymes involved in the inflammatory cascade.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation. Some nicotinonitrile derivatives have been identified as inhibitors of COX-2.

Table 2: Anti-inflammatory Activity of Nicotinonitrile Derivatives

CompoundTargetActivityReference
Nicotinonitrile HybridsCOX-2Potent anti-inflammatory activity[1]

Applications in Neurodegenerative Diseases

Nicotinonitrile derivatives, particularly those that can modulate nicotinic acetylcholine receptors (nAChRs), are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotine and its derivatives can exert neuroprotective effects through the modulation of nAChRs. Activation of α7 nAChRs, for instance, can trigger downstream signaling cascades that promote neuronal survival.[5][6][7]

nAChR_Neuroprotection_Pathway Nicotinic_Agonist Nicotinic Agonist (e.g., Nicotinonitrile derivative) alpha7_nAChR α7 nAChR Nicotinic_Agonist->alpha7_nAChR Activates Src Src Family Kinase alpha7_nAChR->Src Stimulates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Bcl2_Bclx Bcl-2 / Bcl-xL Akt->Bcl2_Bclx Upregulates Neuronal_Survival Neuronal Survival Bcl2_Bclx->Neuronal_Survival Promotes

nAChR-Mediated Neuroprotection

Cardiovascular Applications

The nicotinonitrile scaffold is present in drugs used to treat cardiovascular conditions such as heart failure.

Phosphodiesterase 3 (PDE3) Inhibition

Milrinone and Olprinone are nicotinonitrile derivatives that act as selective inhibitors of phosphodiesterase 3 (PDE3).[1] By preventing the breakdown of cyclic AMP (cAMP), these drugs increase cardiac contractility and promote vasodilation, making them effective in the treatment of acute heart failure.

Table 3: PDE3 Inhibitory Activity of Nicotinonitrile Derivatives

Compound/DrugTargetIC₅₀Reference
MilrinonePDE30.42 µM[1]
OlprinonePDE30.35 µM[1]

Experimental Protocols

Synthesis of Nicotinonitrile Derivatives

A general method for the synthesis of nicotinonitrile derivatives involves a one-pot, multi-component reaction. For example, the reaction of an aldehyde, malononitrile, and a ketone or an active methylene compound in the presence of a basic catalyst like piperidine or a solid-supported catalyst.

Protocol: One-pot synthesis of 2-oxo-nicotinonitriles

  • To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Add an active methylene compound (e.g., ethyl acetoacetate, 1 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure nicotinonitrile derivative.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with nicotinonitrile derivatives (varying concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals (DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: VEGFR-2 Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant VEGFR-2 enzyme, a substrate solution (e.g., a poly(Glu,Tyr) peptide), and an ATP solution.

  • Compound Dilution: Prepare serial dilutions of the nicotinonitrile derivative in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the diluted compound, and the VEGFR-2 enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production, or by detecting substrate phosphorylation using specific antibodies (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

Nicotinonitrile derivatives represent a privileged scaffold in medicinal chemistry with a wide array of therapeutic applications. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors and modulators of various biological targets. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases.

References

Application Notes and Protocols: Leveraging 2,4-Dihydroxy-6-methylnicotinonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylnicotinonitrile represents a promising scaffold in the design and synthesis of novel anticancer agents. While research on the parent compound is emerging, numerous derivatives have demonstrated significant cytotoxic and antineoplastic activities across a range of human cancer cell lines. These derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides an overview of the potential applications of this chemical scaffold, summarizes key quantitative data from studies on its derivatives, and offers detailed protocols for evaluating its anticancer efficacy.

Potential Mechanisms of Action

Derivatives of the nicotinonitrile scaffold have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical cellular kinases and proteases. The core structure of this compound provides a versatile backbone for chemical modifications to optimize potency and selectivity against these targets.

PIM-1 Kinase Inhibition

Several nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1] Inhibition of PIM-1 kinase can lead to the induction of apoptosis and cell cycle arrest.[1]

PIM1_Pathway Nicotinonitrile_Derivative 2,4-Dihydroxy-6- methylnicotinonitrile Derivative PIM1 PIM-1 Kinase Nicotinonitrile_Derivative->PIM1 Bad Bad PIM1->Bad | (Phosphorylation) p27 p27 PIM1->p27 | (Phosphorylation) Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) Bad->Apoptosis p27->CellCycleArrest

Caption: PIM-1 kinase inhibition pathway by nicotinonitrile derivatives.

Urokinase Plasminogen Activator (uPA) Inhibition

Certain N-nicotinonitrile derivatives have demonstrated the ability to inhibit the expression of urokinase plasminogen activator (uPA).[2] uPA is a serine protease that is involved in tumor invasion and metastasis. Its inhibition can thus limit the spread of cancer cells.

PI3K/AKT Signaling Pathway

Chalcone derivatives with a similar substitution pattern (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) have been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_AKT_Pathway Chalcone_Derivative Dihydroxy-methoxy- methylchalcone Derivative PI3K PI3K Chalcone_Derivative->PI3K Apoptosis_Induction Apoptosis Chalcone_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1) Chalcone_Derivative->Cell_Cycle_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/AKT pathway inhibition by related chalcone derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various nicotinonitrile and related derivatives against several human cancer cell lines. This data highlights the potential of the chemical scaffold in achieving potent cytotoxic effects.

Table 1: Cytotoxicity of Nicotinonitrile Derivatives (IC50 Values)

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 7bMCF-7 (Breast)3.58[1]
Compound 7bPC-3 (Prostate)3.60[1]
Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinateHepG2 (Liver)34.31[4]
Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinateCaco-2 (Colon)24.79[4]
2-amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231 (Breast)1.81[5]
2-amino-4,6-diphenylnicotinonitrile (Compound 3)MCF-7 (Breast)2.85[5]
2-amino-4,6-diphenylnicotinonitrile (Compound 6)MDA-MB-231 (Breast)10.23[5]
2-amino-4,6-diphenylnicotinonitrile (Compound 6)MCF-7 (Breast)9.47[5]

Table 2: PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives

Compound/DerivativePIM-1 Kinase IC50 (nM)% InhibitionReference
Compound 4k21.292.7[1]
Compound 7b18.996.4[1]
Staurosporine (Control)16.795.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound and its derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound Test Compound (this compound derivative) Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2, PC-3) Compound->Cell_Culture Treatment MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Flow_Cytometry Mechanism of Cell Death (Flow Cytometry) Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Flow_Cytometry->Apoptosis_Analysis Western_Blot Target Protein Expression (Western Blot) Protein_Modulation Analyze Protein Modulation (e.g., PIM-1, Akt, Bax/Bcl-2) Western_Blot->Protein_Modulation IC50->Flow_Cytometry Apoptosis_Analysis->Western_Blot

Caption: General experimental workflow for in vitro anticancer evaluation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2xIC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the test compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways of interest (e.g., PIM-1, p-AKT, AKT, Bax, Bcl-2, Caspase-3).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The significant in vitro activity of its derivatives against a variety of cancer cell lines, coupled with their ability to modulate key oncogenic pathways such as PIM-1 kinase and PI3K/AKT, provides a strong rationale for further investigation. The protocols outlined in this document offer a comprehensive framework for researchers to explore the anticancer potential of new compounds based on this versatile chemical structure.

References

Application Notes and Protocols for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for the synthesis of functionalized pyridines, a crucial scaffold in pharmaceuticals and material science. This document focuses on three widely utilized and versatile methods: the Bohlmann-Rahtz Pyridine Synthesis, the Kröhnke Pyridine Synthesis, and the Hantzsch Dihydropyridine Synthesis. Each section includes detailed experimental protocols, quantitative data summarized in tabular format for easy comparison, and visualizations of reaction pathways and workflows to aid in comprehension and practical implementation.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridines, typically involving the condensation of an enamine with an ethynyl ketone.[1] Modern modifications, including one-pot, three-component approaches and microwave-assisted techniques, have significantly enhanced the efficiency and applicability of this reaction.[2][3]

Quantitative Data

The following table summarizes representative yields for the Bohlmann-Rahtz synthesis under various conditions, highlighting the impact of microwave assistance and different catalysts.

EntryEnamine/KetoneYnoneConditionsSolventYield (%)Reference
1Ethyl β-aminocrotonatePhenylpropynoneReflux, Acetic AcidToluene/Acetic Acid (5:1)86[4]
2Enolizable Ketone 13Ynone 21RefluxAcetic Acid63[5]
3Enolizable Ketone 15Ynone 21RefluxAcetic Acid52[5]
4Ethyl β-aminocrotonateBut-3-yn-2-oneMicrowave, 170°C, 10 minDMSO98[2]
5Ethyl β-aminocrotonate1-Phenylprop-2-yn-1-oneMicrowave, 170°C, 20 minDMSO95[2]
62-CarbethoxyacetamidinePhenylpropynoneMicrowave, 150°C, 1.5 hEthanolExcellent[6]
Experimental Protocols

Protocol 1.1: One-Pot, Three-Component Bohlmann-Rahtz Synthesis of the Thiocillin I Pyridine Core [5]

This protocol describes a modified, one-pot, three-component Bohlmann-Rahtz reaction.[5]

Materials:

  • Enolizable ketone (e.g., compound 13 or 15 from the Thiocillin I synthesis)

  • Ynone (e.g., compound 21 from the Thiocillin I synthesis)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).[5]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).[5]

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by silica gel column chromatography.

Protocol 1.2: Microwave-Assisted One-Pot Bohlmann-Rahtz Pyridine Synthesis [2]

This protocol utilizes microwave irradiation to accelerate the reaction.[2]

Materials:

  • Ethyl β-aminocrotonate

  • Alkynone (e.g., but-3-yn-2-one)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Microwave synthesizer

  • Microwave reaction vial with a stirrer bar

Procedure:

  • In a microwave reaction vial, combine ethyl β-aminocrotonate (1.0 equiv) and the alkynone (1.0 equiv) in DMSO.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 170°C for 10-20 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by a suitable workup and purification procedure, such as extraction and column chromatography.

Visualizations

Bohlmann_Rahtz_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Enolizable Ketone - Ynone - Ammonium Acetate in Acetic Acid B Heat to Reflux A->B C Monitor by TLC B->C D Cool & Neutralize C->D E Extract with EtOAc D->E F Wash & Dry E->F G Concentrate F->G H Column Chromatography G->H I Functionalized Pyridine H->I

Caption: General workflow for the one-pot Bohlmann-Rahtz synthesis.

Bohlmann_Rahtz_Mechanism Enamine Enamine Aminodiene_Intermediate Aminodiene Intermediate Enamine->Aminodiene_Intermediate Michael Addition Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene_Intermediate Cyclization Cyclization & Dehydration Aminodiene_Intermediate->Cyclization Pyridine_Product Substituted Pyridine Cyclization->Pyridine_Product

Caption: Simplified mechanism of the Bohlmann-Rahtz pyridine synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines, typically from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[7] This method is known for its generally facile reaction conditions and high yields.[7][8]

Quantitative Data

The following table presents a selection of yields for the Kröhnke synthesis, including solvent-free conditions.

Entryα-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylConditionsSolventYield (%)Reference
1N-Phenacylpyridinium bromideChalconeReflux, NH₄OAcAcetic Acid90[9]
2Substituted acetophenone (2 equiv)Substituted benzaldehyde (1 equiv)120-140°C, 2-4 h, NH₄OAcSolvent-freeExcellent[1][10]
32-Acetylpyridine (2 equiv)4-Chlorobenzaldehyde (1 equiv)Reflux, NH₄OAcEthanolHigh[11]
42-Acetylthiophene derived saltMichael acceptorStandard-60 (overall)[7]
Experimental Protocols

Protocol 2.1: Synthesis of 2,4,6-Triphenylpyridine [1]

This protocol details the synthesis of a classic Kröhnke product.[1]

Materials:

  • N-Phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equiv) and chalcone (1.0 equiv) in glacial acetic acid.

  • Add an excess of ammonium acetate (approximately 10 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 2.2: Solvent-Free Synthesis of 2,4,6-Triarylpyridines [1][10]

This protocol offers an environmentally friendly alternative to solvent-based methods.[1][10]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ammonium acetate

Equipment:

  • Flask or reaction vessel suitable for heating a solid mixture

  • Heating mantle or oil bath

  • Spatula or stirring rod

  • Buchner funnel and filter flask

Procedure:

  • In a flask, thoroughly mix the substituted acetophenone (2.0 equiv), substituted benzaldehyde (1.0 equiv), and an excess of ammonium acetate.[1]

  • Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify upon completion.[1]

  • Allow the mixture to cool to room temperature.

  • Treat the solid residue with water and break it up.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[1]

Visualizations

Krohnke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - α-Pyridinium methyl ketone salt - α,β-Unsaturated carbonyl - Ammonium Acetate in Solvent (or solvent-free) B Heat to Reflux or 120-140°C A->B C Monitor by TLC B->C D Cool & Precipitate C->D E Filter & Wash D->E F Recrystallize E->F G Functionalized Pyridine F->G

Caption: General workflow for the Kröhnke pyridine synthesis.

Krohnke_Mechanism Pyridinium_Ylide Pyridinium Ylide Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Pyridinium_Ylide->Dicarbonyl_Intermediate Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Dicarbonyl_Intermediate Cyclization Cyclization with NH₃ & Dehydration Dicarbonyl_Intermediate->Cyclization Pyridine_Product Substituted Pyridine Cyclization->Pyridine_Product

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can then be oxidized to the corresponding pyridines.[12] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[12] This method is widely used in medicinal chemistry for the synthesis of calcium channel blockers.[13]

Quantitative Data

The following table provides a summary of yields for the Hantzsch synthesis under various conditions, including catalyst-free and catalyzed reactions.

EntryAldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateAmmonium acetateUltrasonic irradiation, PTSA catalyst, aqueous micelles96[12]
2Various aromatic aldehydesEthyl or methyl acetoacetateAmmonium carbonateCatalyst-free, aqueous medium, sealed vessel86-96[14]
35-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium acetateCeric ammonium nitrate (CAN) catalyst, solvent-free, room temp.Good to excellent[15]
4BenzaldehydeEthyl acetoacetateAmmoniaMicrowave, 4 min15-52[12]
5Nitrendipine synthesis--Asymmetric catalysis, N,N'-dioxide/Ni(II) or Nd(III)up to 99[16]
Experimental Protocols

Protocol 3.1: Catalyst-Free Hantzsch Synthesis in Aqueous Medium [14]

This protocol offers a green and efficient method for the synthesis of 1,4-dihydropyridines.[14]

Materials:

  • Aldehyde (aromatic or aliphatic)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonium carbonate

  • Water

Equipment:

  • Sealed reaction vessel

  • Heating and stirring apparatus

  • Buchner funnel and filter flask

Procedure:

  • In a sealed vessel, combine the aldehyde (1.0 equiv), β-ketoester (2.0 equiv), and ammonium carbonate (1.0 equiv) in water.

  • Heat the mixture with stirring. The reaction can be carried out under a steam, air, or nitrogen atmosphere.

  • After the reaction is complete (typically monitored by TLC), cool the mixture to room temperature.

  • The product often precipitates from the aqueous solution.

  • Collect the solid product by simple filtration.

  • The filtrate can be recycled and reused.[14]

  • The isolated 1,4-dihydropyridine can be further purified by recrystallization if necessary.

Protocol 3.2: Oxidation of Dihydropyridine to Pyridine [12][17]

This is a general procedure for the aromatization of the initially formed dihydropyridine.

Materials:

  • Hantzsch 1,4-dihydropyridine

  • Oxidizing agent (e.g., iodine, ferric chloride, manganese dioxide)

  • Solvent (e.g., methanol, water)

Equipment:

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer and stir bar

  • Apparatus for workup and purification

Procedure:

  • Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., methanol for iodine oxidation).

  • Add the oxidizing agent (e.g., iodine).

  • Stir the reaction at room temperature or under reflux until the starting material is consumed (monitor by TLC).

  • Upon completion, perform an appropriate workup to remove the oxidant and isolate the pyridine product. This may involve quenching the excess oxidant, extraction, and purification by column chromatography or recrystallization.

Visualizations

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Combine: - Aldehyde - β-Ketoester (2 equiv) - Nitrogen Source (with or without catalyst) B Stir at RT or Heat A->B C Cool & Filter B->C D 1,4-Dihydropyridine C->D E Oxidation D->E F Functionalized Pyridine E->F

Caption: General workflow for the Hantzsch pyridine synthesis.

Hantzsch_Mechanism cluster_intermediates Intermediate Formation Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 β-Ketoester (1 equiv) Ketoester1->Unsaturated_Carbonyl Knoevenagel Condensation Dihydropyridine 1,4-Dihydropyridine Unsaturated_Carbonyl->Dihydropyridine Michael Addition & Cyclization Ketoester2 β-Ketoester (1 equiv) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

References

Application Notes and Protocols: 2,4-Dihydroxy-6-methylnicotinonitrile as a Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-6-methylnicotinonitrile is a substituted cyanopyridine that holds potential as a versatile scaffold in organic synthesis and medicinal chemistry. The nicotinonitrile (3-cyanopyridine) core is a recognized pharmacophore found in numerous biologically active compounds. The dihydroxy and methyl substitutions on the pyridine ring of this particular scaffold offer multiple points for chemical modification, enabling the generation of diverse molecular libraries for drug discovery and development. While specific literature on this compound is limited, this document provides generalized protocols and application notes based on established synthetic methodologies for closely related dihydroxynicotinonitrile structures and highlights the potential biological activities of its derivatives, particularly in the antimicrobial and antifungal realms.

Synthetic Strategies and Protocols

The synthesis of the dihydroxynicotinonitrile scaffold can be achieved through several condensation reactions. A common and effective method is a variation of the Thorpe-Ziegler reaction, which involves the condensation of a β-ketoester with an active methylene compound like cyanoacetamide.

General Protocol for the Synthesis of a Dihydroxy-methylnicotinonitrile Scaffold

This protocol describes a generalized approach for the synthesis of a dihydroxy-methyl-nicotinonitrile scaffold, which can be adapted for this compound by selecting the appropriate starting materials.

Principle: The reaction proceeds via a base-catalyzed condensation of a β-ketoester with cyanoacetamide, followed by cyclization to form the 2,6-dihydroxypyridine ring. Tautomerization can lead to the formation of pyridone structures.

Materials:

  • Ethyl acetoacetate or a related β-ketoester

  • Cyanoacetamide

  • Sodium ethoxide (or another suitable base)

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add cyanoacetamide (1.0 equivalent) and the appropriate β-ketoester (1.0 equivalent) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 4-5. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

General Protocol for Derivatization of the Dihydroxy Scaffold

The hydroxyl groups of the dihydroxynicotinonitrile scaffold are amenable to various functionalization reactions, such as O-alkylation and O-acylation, to generate a library of derivatives.

1.2.1. O-Alkylation

Materials:

  • Dihydroxy-methylnicotinonitrile scaffold

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (or another suitable base)

  • Acetone or Dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup: To a solution of the dihydroxy-methylnicotinonitrile scaffold (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (2.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation: After the reaction is complete, filter off the inorganic salts and evaporate the solvent. The residue can be purified by column chromatography on silica gel.

1.2.2. O-Acylation

Materials:

  • Dihydroxy-methylnicotinonitrile scaffold

  • Acyl chloride or acid anhydride

  • Pyridine or triethylamine as a base and/or solvent

Procedure:

  • Reaction Setup: Dissolve the dihydroxy-methylnicotinonitrile scaffold (1.0 equivalent) in pyridine or another suitable solvent containing triethylamine (2.5 equivalents).

  • Addition of Acylating Agent: Cool the solution in an ice bath and add the acyl chloride or acid anhydride (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a key structural motif in a variety of pharmacologically active molecules. Derivatives of cyanopyridines have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The dihydroxy-methyl-substituted scaffold provides a platform for generating novel derivatives with potentially enhanced or novel biological activities.

Antimicrobial and Antifungal Potential

Substituted pyridines and cyanopyridines are known to possess significant antimicrobial and antifungal activities.[1][3][4] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi to identify lead compounds for further development.

Table 1: Reported Antimicrobial Activity of Selected Substituted Pyridine Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
2-Amino-3-cyanopyridine derivativesStaphylococcus aureusPromising activity at 1 mg/mL[1]
2-Amino-3-cyanopyridine derivativesEscherichia coliPromising activity at 1 mg/mL[1]
2-Amino-3-cyanopyridine derivativesCandida albicansPromising activity at 1 mg/mL[1]
Phenyl azetidine-2-one substituted pyridinesStaphylococcus aureusMild to moderate[3]
Phenyl azetidine-2-one substituted pyridinesAspergillus nigerMild to moderate[3]
Pyridinium saltsStaphylococcus aureus4 - >128[4]

Note: This table presents data for structurally related compounds to provide a context for the potential activity of this compound derivatives.

Visualizations

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Scaffold Synthesis cluster_2 Derivatization Beta-Ketoester Beta-Ketoester Condensation_Cyclization Base-catalyzed Condensation & Cyclization Beta-Ketoester->Condensation_Cyclization Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation_Cyclization Scaffold This compound Condensation_Cyclization->Scaffold O_Alkylation O-Alkylation Scaffold->O_Alkylation O_Acylation O-Acylation Scaffold->O_Acylation Derivatives Library of Derivatives O_Alkylation->Derivatives O_Acylation->Derivatives

Caption: General workflow for the synthesis and derivatization of the scaffold.

Drug Discovery Logic

G Scaffold Dihydroxynicotinonitrile Scaffold Library Chemical Library Generation Scaffold->Library Screening Biological Screening (e.g., Antimicrobial Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Conceptual workflow for scaffold-based drug discovery.

References

High-Throughput Screening Assays for Nicotinonitrile Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, a pyridine ring substituted with a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the nicotinonitrile core allows for diverse chemical modifications, making it a valuable template for the discovery of novel therapeutic agents. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of nicotinonitrile-based compounds to identify promising lead candidates. This document provides detailed application notes and experimental protocols for various HTS assays relevant to the screening of nicotinonitrile compounds, complete with data presentation tables and visualizations of associated signaling pathways and workflows.

Biochemical Assays

Biochemical assays are fundamental in primary HTS campaigns to identify direct inhibitors of purified enzymes. These assays are typically homogeneous, robust, and amenable to miniaturization in 384- or 1536-well formats.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for Kinase Inhibitors

The AlphaScreen technology is a bead-based assay that allows for the sensitive detection of biomolecular interactions in a homogeneous format, making it highly suitable for HTS.[1]

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. For a kinase assay, a biotinylated substrate peptide is captured by a streptavidin-coated donor bead. A phospho-specific antibody conjugated to an acceptor bead recognizes the phosphorylated substrate. Inhibition of the kinase by a nicotinonitrile compound prevents substrate phosphorylation, leading to a decrease in the AlphaScreen signal.[1]

Experimental Protocol: hGCN5 Inhibition Assay [1]

  • Compound Plating: Prepare serial dilutions of nicotinonitrile compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control (0% activity).

  • Enzyme Addition: Dilute the human GCN5 (hGCN5) enzyme to a final concentration of 10 nM in dilution buffer (20 mM HEPES pH 8.0, 150 mM NaCl). Add 10 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing 100 nM of a biotinylated H3 peptide substrate and 2 µM of Acetyl-CoA (Ac-CoA) in a modified assay buffer. Add 10 µL of the substrate mix to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 25°C for 30 minutes.

  • Detection: Prepare a detection mix containing AlphaScreen streptavidin donor beads and anti-phospho substrate antibody-conjugated acceptor beads in a detection buffer. Add 10 µL of the detection mix to each well.

  • Incubation for Detection: Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Radioactive Kinase Assay

Radioactive assays are considered a gold standard for measuring kinase activity due to their high sensitivity and direct measurement of substrate phosphorylation.

Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [³³P]ATP) to a substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.

Experimental Protocol: Generic Kinase Inhibition Assay

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, the peptide or protein substrate, and the test nicotinonitrile compound in a kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the excess radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, followed by washing, or by using streptavidin-coated plates if a biotinylated substrate is used.

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the controls.

Fluorescence Polarization (FP) Assay

FP is a homogeneous technique used to monitor molecular interactions in solution and is well-suited for HTS.[2]

Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (e.g., a kinase), its rotation slows down, leading to an increase in polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.[2]

Experimental Protocol: Generic Competitive FP Assay [2]

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer (a known ligand of the target), and the nicotinonitrile test compounds in an appropriate assay buffer.

  • Assay Plate Preparation: In a black 384-well microplate, add the test compounds at various concentrations.

  • Protein and Tracer Addition: Add the target protein and the fluorescent tracer to the wells. The final concentrations of the protein and tracer should be optimized to give a stable and robust signal window.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening as they account for cell permeability, metabolism, and potential off-target effects of the compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[3][4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: Cytotoxicity Screening [3][5]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm with a reference wavelength of 620 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Reporter Gene Assay

Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways by measuring the expression of a reporter protein (e.g., luciferase, β-galactosidase).

Principle: Cells are engineered to express a reporter gene under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to the binding of the transcription factor to the promoter and subsequent expression of the reporter gene, which can be quantified.

Experimental Protocol: Generic Transcription Factor Inhibition Assay [6]

  • Cell Line: Use a stable cell line containing the reporter gene construct.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96- or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the nicotinonitrile compounds for a predetermined time.

  • Pathway Activation: Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the specific reporter assay system (e.g., for luciferase, add the luciferase substrate and measure luminescence).

  • Data Analysis: Determine the effect of the compounds on reporter gene expression and calculate IC50 values for inhibitors.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the activity of different nicotinonitrile compounds.

Compound IDTargetAssay TypeIC50 / EC50 (µM)Z' FactorHit Rate (%)Reference
DC_HG24-01hGCN5AlphaScreen3.1 ± 0.20.70.5[1]
DC_HG24hGCN5Radioactive Acetylation12.7 ± 0.9N/AN/A[1]
Compound 8ePim-1 KinaseIn vitro kinase assay≤ 0.28N/AN/A
Compound 7bPIM-1 KinaseIn vitro kinase assay0.0189N/AN/A
Compound 8VEGFR-2In vitro kinase assay0.077N/AN/A
Compound 13Cytotoxicity (HepG2)MTT Assay8.78 ± 0.7N/AN/A
Compound 19Cytotoxicity (HeLa)MTT Assay4.26 ± 0.3N/AN/A

N/A: Not Available in the cited sources.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Validation cluster_2 Cellular Characterization Compound_Library Nicotinonitrile Compound Library Primary_Assay Primary Biochemical Assay (e.g., AlphaScreen, FP) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assay Orthogonal Secondary Assay (e.g., Radioactive Assay) IC50_Determination->Secondary_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Secondary_Assay->Cytotoxicity_Assay Cellular_Target_Engagement Cell-Based Target Engagement Assay (e.g., Reporter Gene Assay) Cytotoxicity_Assay->Cellular_Target_Engagement Lead_Compounds Validated Lead Compounds Cellular_Target_Engagement->Lead_Compounds

General HTS workflow for nicotinonitrile compounds.

Gq_GPCR_Pathway Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Inhibitor Nicotinonitrile Antagonist Inhibitor->GPCR Blocks

Gq-coupled GPCR signaling pathway.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor Nicotinonitrile Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway.

PIM1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (inactivates) CDC25A CDC25A PIM1->CDC25A Phosphorylates (activates) Inhibitor Nicotinonitrile Inhibitor Inhibitor->PIM1 Inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression CDC25A->CellCycle

PIM-1 kinase signaling pathway.

Aurora_CellCycle_Pathway cluster_mitosis Mitosis (M Phase) G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Cytokinesis Arrest Mitotic Arrest Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Aurora_A->M Regulates Centrosome Separation, Spindle Assembly Aurora_B Aurora B Aurora_B->M Regulates Chromosome Segregation, Cytokinesis Inhibitor Nicotinonitrile Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B Inhibitor->Arrest

Role of Aurora kinases in the cell cycle.

References

Application Notes & Protocols: Cell-Based Assays with 2,4-Dihydroxy-6-methylnicotinonitrile (BAY 11-7082)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Dihydroxy-6-methylnicotinonitrile, widely known as BAY 11-7082, in a variety of cell-based assays. This compound is a well-characterized inhibitor of the NF-κB signaling pathway, making it a valuable tool for studying inflammation, apoptosis, and cell proliferation.

Mechanism of Action

BAY 11-7082 is a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[1] The activation of the NF-κB pathway is often initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB complex to translocate to the nucleus and regulate gene expression. By preventing IκBα phosphorylation, BAY 11-7082 effectively blocks the nuclear translocation and activity of NF-κB.[1] This compound has been shown to completely and specifically abrogate NF-κB DNA binding.[2] While its primary target is considered to be the IKK complex, some studies suggest it may have other cellular targets.[3][4]

Signaling Pathway

NF_kB_Inhibition_by_BAY_11_7082 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation BAY117082 BAY 11-7082 BAY117082->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression (e.g., IL-6, Bcl-xL) DNA->Gene_Expression Regulates

Caption: Inhibition of the NF-κB signaling pathway by BAY 11-7082.

Quantitative Data Summary

The following table summarizes the effective concentrations of BAY 11-7082 in various cell-based assays.

Assay TypeCell Line/SystemTarget/Effect MeasuredConcentration/IC50Reference
NF-κB Inhibition Tumor CellsTNFα-induced IκBα phosphorylationIC50: 10 µM[2]
Human Endothelial CellsTNF-α-induced surface expression of ICAM-1, VCAM-1, and E-SelectinIC50: 5–10 μM[1]
HTLV-I-infected T-cell linesNF-κB DNA binding5 µM[2]
Apoptosis Induction Gastric Cancer CellsInduction of apoptosis and S phase arrestNot specified[2]
Multiple Myeloma (MM) Cell LinesInduction of cell death (necrosis)15-30 µM[5]
Cell Proliferation NCI-H1703 CellsInhibition of proliferation8 µM[2]
Cytokine Release Adipose TissueTNF-α release100 µM[2]
Adipose TissueIL-6 and IL-8 releaseAll concentrations tested[2]
Skeletal MuscleTNF-α, IL-6, and IL-8 release50 µM[2]
RAW264.7 MacrophagesLPS-induced NO, TNF-α, and PGE2 production0 to 15 µM[4]
Antibacterial Activity P. aeruginosaGrowth inhibitionConcentration-dependent[3]

Experimental Protocols

Protocol 1: Inhibition of TNF-α-Induced IκBα Phosphorylation

This protocol is designed to assess the inhibitory effect of BAY 11-7082 on the phosphorylation of IκBα in response to TNF-α stimulation.

IkBa_Phosphorylation_Assay cluster_workflow Workflow A 1. Seed Cells (e.g., HeLa cells) B 2. Pretreat with BAY 11-7082 (e.g., 5 µM for 1 hour) A->B C 3. Stimulate with TNF-α (e.g., 20 ng/ml for 5 min) B->C D 4. Lyse Cells C->D E 5. Western Blot Analysis D->E F 6. Probe with Antibodies (p-IκBα, total IκBα, loading control) E->F G 7. Quantify Band Intensity F->G

Caption: Workflow for IκBα phosphorylation assay.

Methodology:

  • Cell Culture: Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.

  • Compound Treatment: Pretreat the cells with varying concentrations of BAY 11-7082 (e.g., 5 µM) for 1 hour.[1] A vehicle control (DMSO) should be included.

  • Stimulation: Stimulate the cells with human Tumor Necrosis Factor-α (hTNF-α) at a concentration of 20 ng/ml for 5 minutes.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals.

Protocol 2: Cell Viability and Apoptosis Assay

This protocol outlines a method to determine the effect of BAY 11-7082 on cell viability and its ability to induce apoptosis.

Cell_Viability_Apoptosis_Assay cluster_workflow Workflow cluster_viability Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Staining) A 1. Seed Cells (e.g., MM.1S cells) B 2. Treat with BAY 11-7082 (e.g., 30 µM for various time points) A->B C 3. Assay for Viability (MTT) or Apoptosis (Annexin V/PI) B->C D 4a. Add MTT Reagent C->D H 4b. Harvest Cells C->H E 5a. Incubate D->E F 6a. Solubilize Formazan E->F G 7a. Measure Absorbance F->G I 5b. Stain with Annexin V-FITC and PI H->I J 6b. Analyze by Flow Cytometry I->J

Caption: Workflow for cell viability and apoptosis assays.

Methodology:

  • Cell Culture: Seed multiple myeloma (MM) cell lines (e.g., MM.1S, KMS-12-BM) in 96-well plates for viability assays or larger plates for apoptosis assays.

  • Compound Treatment: Treat the cells with BAY 11-7082 at the desired concentrations (e.g., 30 µM) for various time points (e.g., 1, 2, 4, 8 hours).[5]

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Apoptosis (Annexin V-FITC/Propidium Iodide Staining):

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Data Analysis: For the MTT assay, calculate cell viability as a percentage of the vehicle-treated control. For the apoptosis assay, quantify the percentage of cells in each quadrant of the flow cytometry plot.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is used to measure the effect of BAY 11-7082 on the production and release of pro-inflammatory cytokines from macrophages.

Cytokine_Release_Assay cluster_workflow Workflow A 1. Seed Macrophages (e.g., RAW264.7 cells) B 2. Pretreat with BAY 11-7082 (0-15 µM for 30 min) A->B C 3. Stimulate with LPS (1 µg/mL for 6-24h) B->C D 4. Collect Supernatant C->D E 5. Perform ELISA for Cytokines (e.g., TNF-α, IL-6) D->E F 6. Measure Absorbance and Calculate Concentration E->F

Caption: Workflow for cytokine release ELISA.

Methodology:

  • Cell Culture: Seed RAW264.7 macrophage cells in culture plates and allow them to adhere.

  • Compound Treatment: Pretreat the cells with a range of BAY 11-7082 concentrations (e.g., 0-15 µM) for 30 minutes.[4]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours (for TNF-α measurement) or 24 hours (for nitric oxide and PGE2 measurement).[4]

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the culture supernatants.

  • ELISA:

    • Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

    • This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate for color development.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell type, compound concentrations, and incubation times, for their specific experimental setup.

References

Application of 2,4-Dihydroxy-6-methylnicotinonitrile in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

While extensive application notes and established protocols for 2,4-Dihydroxy-6-methylnicotinonitrile in materials science are not currently documented, its chemical structure suggests theoretical possibilities for its use. The presence of hydroxyl (-OH) and nitrile (-CN) functional groups, along with a methyl-substituted pyridine ring, offers potential reaction sites for polymerization and material functionalization.

Theoretical Applications and Future Research Directions

Based on its chemical structure, potential, yet currently undocumented, applications in materials science could include:

  • Monomer for High-Performance Polymers: The dihydroxy functionality could be utilized in step-growth polymerization reactions to synthesize polyesters, polyethers, or polyurethanes. The nitrile group and the pyridine ring could impart thermal stability, chemical resistance, and specific electronic properties to the resulting polymers.

  • Epoxy Resin Curing Agent: The hydroxyl groups could potentially react with epoxy groups, making it a candidate as a curing agent or a component in curing agent formulations for epoxy resins. The aromatic and heterocyclic nature of the molecule might contribute to the thermal and mechanical properties of the cured resin.

  • Functional Additive for Polymers: The polarity imparted by the hydroxyl and nitrile groups could make it a useful additive for modifying the surface properties, adhesion, or dyeability of other polymers.

  • Precursor for Functional Dyes and Pigments: The nicotinonitrile scaffold is a common feature in various functional dyes. Chemical modification of this compound could lead to the development of new colorants with specific properties for materials applications.

Hypothetical Experimental Workflow

For researchers interested in exploring the potential of this compound, a logical experimental workflow would be as follows:

G cluster_0 Synthesis & Purification cluster_1 Polymerization Studies cluster_2 Material Formulation & Testing synthesis Synthesis of This compound purification Purification and Characterization (NMR, FT-IR, MS) synthesis->purification polymerization Polycondensation or Copolymerization Reactions purification->polymerization Monomer formulation Formulation as Additive or Curing Agent purification->formulation Additive/Agent characterization Polymer Characterization (GPC, DSC, TGA, NMR) polymerization->characterization testing Mechanical, Thermal, and Electrical Property Testing characterization->testing Polymer Sample formulation->testing

Caption: Hypothetical workflow for investigating this compound in materials science.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the application of this compound in materials science. The information presented here is based on the theoretical potential derived from its chemical structure. Extensive experimental research is required to validate these potential applications and to establish detailed protocols and quantitative data for its use in the development of new materials. Researchers and drug development professionals are encouraged to explore this compound's potential, as its unique combination of functional groups may offer pathways to novel materials with desirable properties.

Application Notes: Purification of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylnicotinonitrile is a heterocyclic compound belonging to the substituted nicotinonitrile family. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Various substituted nicotinonitriles have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4] For instance, certain nicotinonitrile derivatives have been investigated as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in cancer cell survival.[2][5] Given its structural features, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

The successful synthesis and subsequent evaluation of this compound are contingent on obtaining a highly pure product. Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can interfere with analytical characterization and biological assays, leading to unreliable results. This document provides a detailed protocol for the purification of this compound from a crude synthetic mixture. The described methodology employs a combination of extraction, column chromatography, and recrystallization to achieve high purity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number67643-17-8[6][7]
Molecular FormulaC₇H₆N₂O₂[7]
Molar Mass150.14 g/mol [7]
AppearanceOff-white to pale yellow solid (predicted)General knowledge
SolubilityLikely slightly soluble in water, more soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.General knowledge
Purity (Target)>98%[7]

Experimental Protocol

This protocol outlines a comprehensive procedure for the purification of crude this compound. The process involves an initial extraction to remove bulk impurities, followed by silica gel column chromatography for fine separation, and a final recrystallization step to obtain a highly pure, crystalline product.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Ethanol (EtOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Glass column for chromatography

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer and/or HPLC for purity analysis

Procedure:

Part 1: Liquid-Liquid Extraction

  • Dissolve the crude this compound in a suitable volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water to remove water-soluble impurities.

  • Repeat the washing step twice.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to facilitate phase separation.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Part 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, ensuring no air bubbles are trapped.

  • Column Packing: Allow the silica gel to settle under gravity, and then flush the column with hexane to obtain a well-packed stationary phase.

  • Sample Loading: Dissolve the crude extract from Part 1 in a minimal amount of DCM/MeOH mixture (e.g., 98:2 v/v). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 5% methanol in DCM.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a suitable mobile phase (e.g., DCM:MeOH 95:5 v/v). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Part 3: Recrystallization

  • Dissolve the purified solid from Part 2 in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • For complete crystallization, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Part 4: Purity Assessment

  • Determine the melting point of the purified compound.

  • Assess the purity by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The target purity should be >98%.

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_extraction Part 1: Extraction cluster_chromatography Part 2: Column Chromatography cluster_crystallization Part 3: Recrystallization cluster_analysis Part 4: Purity Analysis A Dissolve Crude Product in Ethyl Acetate B Wash with Water (3x) A->B C Dry with Na₂SO₄ B->C D Concentrate with Rotary Evaporator C->D E Prepare Silica Gel Column D->E Crude Extract F Load Crude Extract E->F G Elute with DCM/MeOH Gradient F->G H Monitor Fractions by TLC G->H I Pool Pure Fractions & Evaporate H->I J Dissolve in Hot Ethanol I->J Purified Solid K Cool to Induce Crystallization J->K L Filter and Wash Crystals K->L M Dry Under Vacuum L->M N Purity > 98% M->N Final Product

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway

As some nicotinonitrile derivatives are known to inhibit PIM-1 kinase, a plausible mechanism of action for a biologically active derivative could involve the disruption of this signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STAT STAT3 Receptor->STAT Activates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates BAD BAD PIM1->BAD Inhibits cMYC c-Myc PIM1->cMYC Activates BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Inhibits Proliferation Cell Proliferation cMYC->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->PIM1 Inhibits

Caption: Hypothetical inhibition of the PIM-1 signaling pathway by a nicotinonitrile derivative.

References

Application Notes and Protocols for 2,4-Dihydroxy-6-methylnicotinonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4-Dihydroxy-6-methylnicotinonitrile as a versatile chemical intermediate in the synthesis of substituted pyridine derivatives. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for laboratory experimentation.

Overview of Synthetic Utility

This compound, also known by its CAS number 67643-17-8, is a functionalized pyridine derivative. Its structure, featuring two hydroxyl groups, a nitrile moiety, and a methyl group, offers multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

The primary applications of this intermediate revolve around the transformation of its hydroxyl groups into other functionalities, enabling the construction of diverse molecular scaffolds. Key transformations include:

  • Chlorination: Conversion of the hydroxyl groups to chloro groups to create highly reactive intermediates for nucleophilic substitution reactions.

  • O-Alkylation and O-Arylation: Introduction of alkyl or aryl substituents on the oxygen atoms to produce ethers.

  • N-Alkylation: Alkylation of the pyridine nitrogen, which is possible due to the tautomeric pyridone forms.

These transformations open pathways to a wide range of substituted nicotinonitrile derivatives, which can be further elaborated into potential bioactive molecules.

Key Synthetic Transformations and Protocols

Chlorination to 2,4-Dichloro-6-methylnicotinonitrile

The conversion of the dihydroxy compound to its corresponding dichloro derivative is a crucial step for subsequent functionalization. The resulting 2,4-dichloro-6-methylnicotinonitrile (CAS No. 38367-36-1) is a highly reactive intermediate suitable for a variety of nucleophilic substitution reactions.

Reaction Scheme:

Chlorination This compound This compound 2,4-Dichloro-6-methylnicotinonitrile 2,4-Dichloro-6-methylnicotinonitrile This compound->2,4-Dichloro-6-methylnicotinonitrile POCl3, PCl5 (cat.) Reflux

Caption: Chlorination of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Optionally, add a catalytic amount of phosphorus pentachloride (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,4-dichloro-6-methylnicotinonitrile.

Quantitative Data (Expected):

ParameterValue
Starting Material This compound
Product 2,4-Dichloro-6-methylnicotinonitrile
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Expected Yield 60-85%
Appearance Off-white to pale yellow solid
Regioselective O-Alkylation

The hydroxyl groups of this compound can be selectively alkylated. Due to the electronic nature of the pyridine ring, the 4-hydroxyl group is generally more acidic and thus more readily alkylated under basic conditions.

Reaction Workflow:

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) Reaction Dissolve starting material in polar aprotic solvent (DMF, Acetonitrile). Add base and alkyl halide. Heat and stir. Start->Reaction Workup Quench with water. Extract with organic solvent. Wash, dry, and concentrate. Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Product Purification->Product 4-Alkoxy-2-hydroxy-6-methylnicotinonitrile

Caption: General workflow for O-alkylation.

Experimental Protocol (for 4-O-Alkylation):

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5-2.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 2-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-O-alkylated product.

Expected Products and Regioselectivity:

The regioselectivity of alkylation (4-O vs. 2-O vs. N-alkylation) is highly dependent on the reaction conditions. The use of a weaker base like K₂CO₃ in a polar aprotic solvent typically favors O-alkylation, with a preference for the more acidic 4-OH group. Stronger bases like sodium hydride may lead to a mixture of products or favor N-alkylation.

Alkylating AgentBaseSolventMajor ProductExpected Yield
Methyl IodideK₂CO₃DMF4-Methoxy-2-hydroxy-6-methylnicotinonitrile70-90%
Ethyl BromideCs₂CO₃Acetonitrile4-Ethoxy-2-hydroxy-6-methylnicotinonitrile65-85%
Benzyl BromideK₂CO₃DMF4-(Benzyloxy)-2-hydroxy-6-methylnicotinonitrile75-95%
N-Alkylation

Due to the tautomerism between the dihydroxy-pyridine and pyridone forms, N-alkylation is also a feasible transformation. This is often achieved using stronger bases or under conditions that favor reaction at the nitrogen atom.

Logical Relationship for Alkylation Site Selection:

Alkylation_Selectivity Conditions Reaction Conditions Base Base Strength Conditions->Base Solvent Solvent Polarity Conditions->Solvent AlkylatingAgent Alkylating Agent Conditions->AlkylatingAgent O_Alkylation O-Alkylation Base->O_Alkylation Weak (e.g., K2CO3) N_Alkylation N-Alkylation Base->N_Alkylation Strong (e.g., NaH) Solvent->O_Alkylation Aprotic Solvent->N_Alkylation Aprotic

Caption: Factors influencing N- vs. O-alkylation.

Experimental Protocol (General):

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the N-alkylated product(s). Note that a mixture of N- and O-alkylated isomers may be obtained.

Disclaimer: The provided protocols are intended as a guide and have been adapted from literature procedures for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve desired outcomes. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base (e.g., sodium ethoxide, piperidine) may have degraded due to improper storage.Use a fresh, anhydrous batch of the base. For solid bases, ensure they are finely powdered and dry.
2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
3. Inappropriate Solvent: The solvent may not be suitable for the condensation reaction.Ensure an anhydrous alcohol (e.g., ethanol) is used, as the presence of water can inhibit the reaction.
Formation of a Major Side Product 1. Self-condensation of Ethyl Acetoacetate: The base can promote the self-condensation of the β-ketoester.Add the base to a mixture of ethyl acetoacetate and cyanoacetamide to favor the desired cross-condensation.
2. Hydrolysis of the Nitrile Group: Presence of water and prolonged reaction times at high temperatures can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.Use anhydrous reagents and solvents. Work up the reaction as soon as it is complete based on TLC analysis.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: The product may not precipitate upon cooling.If the product does not precipitate, carefully remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified.
2. Oily Product Instead of Solid: The crude product may isolate as an oil due to impurities.Try triturating the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. If this fails, column chromatography may be necessary.
3. Product Contaminated with Starting Materials: Incomplete reaction or inefficient purification.Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is often effective. If co-elution occurs during column chromatography, try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method is a variation of the Guareschi-Thorpe condensation. This involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a basic catalyst, such as piperidine or sodium ethoxide, in a suitable solvent like ethanol.

Q2: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (ethyl acetoacetate and cyanoacetamide) on a TLC plate. The formation of a new spot with a different Rf value indicates product formation. The reaction is considered complete when the starting material spots have disappeared or are very faint.

Q3: What is the role of the base in this synthesis?

The base acts as a catalyst. It deprotonates the active methylene group of cyanoacetamide and/or the α-carbon of ethyl acetoacetate, generating a nucleophile that attacks the carbonyl group of the other reactant, initiating the condensation and subsequent cyclization.

Q4: My final product has a brownish or yellowish tint. How can I decolorize it?

A colored impurity is likely present. This can often be removed by recrystallization. Dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly can yield purer, colorless crystals. The addition of a small amount of activated charcoal to the hot solution before filtering can also help to remove colored impurities.

Q5: What are the key safety precautions I should take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle bases like sodium ethoxide with care as they are corrosive and moisture-sensitive.

  • Cyanoacetamide is toxic if ingested or absorbed through the skin.

  • Use caution when heating flammable solvents like ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of related dihydroxynicotinonitriles. Optimization may be required.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine (or Sodium Ethoxide)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 molar equivalent) and cyanoacetamide (1 molar equivalent) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • To purify the product, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the crude product can be dissolved in water and acidified with concentrated hydrochloric acid to precipitate the purified product, which is then filtered, washed with cold water, and dried.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Condensation Catalyzes This compound This compound Condensation->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Low/No Yield? Start->Problem Check_Reagents Check Reagent Purity and Catalyst Activity Problem->Check_Reagents Yes Impurity_Issue Impure Product? Problem->Impurity_Issue No Check_Conditions Verify Reaction Time and Temperature Check_Reagents->Check_Conditions Check_Conditions->Problem Recrystallize Recrystallize Product Impurity_Issue->Recrystallize Yes Success Pure Product Obtained Impurity_Issue->Success No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure Recrystallize->Success Column_Chromatography->Success

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: C-H Functionalization of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of pyridine challenging?

A1: The C-H functionalization of pyridine presents several challenges primarily due to its electronic properties. The pyridine ring is electron-deficient, which makes it less reactive towards some C-H activation methods.[1][2] Additionally, the nitrogen atom's lone pair can coordinate to metal catalysts, potentially leading to catalyst inhibition or deactivation.[3][4] Achieving regioselectivity (i.e., controlling the position of functionalization between the C2, C3, and C4 positions) is another significant hurdle.[5][6][7]

Q2: My C-H functionalization reaction is giving a low yield. What are the common causes?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, inhibiting the catalytic cycle.[3][4] Consider using a ligand that modulates the metal's coordination sphere or using an N-blocking strategy.

  • Poor Reactivity of the Pyridine Substrate: Electron-withdrawing groups on the pyridine ring can further decrease its reactivity. In such cases, more forcing reaction conditions (higher temperature, longer reaction time) might be necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, base, and ligand can all significantly impact the reaction outcome. A thorough optimization of these parameters is often required.

  • Instability of Intermediates or Products: Some functionalized pyridines, particularly certain borylated derivatives, can be unstable and prone to decomposition or protodeborylation.[8][9]

Q3: How can I control the regioselectivity of my pyridine C-H functionalization?

A3: Controlling regioselectivity is a key challenge and can be addressed through several strategies:

  • Directing Groups: Installing a directing group on the pyridine ring can steer the functionalization to a specific position, most commonly the ortho-position.[10]

  • N-Activation: Conversion of the pyridine to a pyridine N-oxide or a pyridinium salt alters the electronic properties of the ring and can direct functionalization. For example, pyridine N-oxides often favor functionalization at the C2 position.[11][12]

  • Ligand Effects: The choice of ligand in transition metal-catalyzed reactions can have a profound impact on regioselectivity. Sterically bulky ligands can block certain positions, while electronically tuned ligands can favor activation of a specific C-H bond.

  • Steric Hindrance: The inherent sterics of the pyridine substrate can direct functionalization to the least hindered position.

  • Reaction Type: Different reaction mechanisms have inherent regioselectivities. For example, Minisci-type radical reactions typically favor the C2 and C4 positions.[13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Minisci-Type Reactions (Mixture of C2 and C4 isomers)
Potential Cause Troubleshooting Step Expected Outcome
Protonation of Pyridine Nitrogen The reaction is typically run under acidic conditions to activate the pyridine ring. The pKa of the acid can influence the C2/C4 ratio.Try screening different acids or adjusting the pH to fine-tune the regioselectivity.
Steric Effects The radical species may not have a strong preference for either the C2 or C4 position.Introduce a sterically bulky group at the C2 or C6 position to favor C4 functionalization. Alternatively, use a bulky N-substituent on a pyridinium salt.
Blocking Group Strategy Direct functionalization is unselective.Employ a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type alkylation almost exclusively to the C4 position.[14]
Issue 2: Low Yield in Palladium-Catalyzed C-H Arylation
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inhibition The pyridine nitrogen is coordinating to the palladium catalyst, preventing catalytic turnover.Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. The use of additives like silver salts (e.g., Ag2CO3) can sometimes mitigate this issue.[15]
Inefficient C-H Activation The C-H bond cleavage is the rate-limiting step and is not proceeding efficiently.Increase the reaction temperature. Optimize the base and solvent system. For electron-deficient pyridines, a stronger base might be required.
Homocoupling of Arylating Agent The arylating agent (e.g., aryl halide or boronic acid) is reacting with itself.Adjust the stoichiometry of the reactants. Lowering the concentration of the arylating agent or adding it slowly to the reaction mixture can help.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different C-H functionalization methods on pyridine rings. This data is intended for comparative purposes, and optimal conditions may vary depending on the specific substrate.

Table 1: Comparison of Palladium-Catalyzed and Photoredox-Catalyzed C-H Arylation of 2-Phenylpyridine Derivatives [16]

Parameter Palladium-Catalyzed Arylation Photoredox-Catalyzed Arylation
Catalyst System Pd(OAc)₂ / LigandRu(bpy)₃Cl₂ or other photocatalyst
Arylating Agent Aryl iodides, arylboronic acids, diaryliodonium saltsArenediazonium salts
Typical Catalyst Loading 2-10 mol%1-5 mol%
Reaction Temperature 80-120 °CRoom Temperature
Typical Yields 60-95%70-98%

Table 2: Regioselective C4-Alkylation of Pyridines via a Maleate Blocking Group Approach [17][18]

Pyridine Substrate Carboxylic Acid Yield (%)
PyridineCyclohexanecarboxylic acid85
3-MethylpyridineCyclopentanecarboxylic acid78
4-ChloropyridineAdamantane-1-carboxylic acid92
Pyridine1-Methylcyclopropanecarboxylic acid65

Key Experimental Protocols

Protocol 1: General Procedure for Minisci-Type C4-Alkylation of Pyridine using a Maleate Blocking Group[14]
  • Reaction Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add dichloroethane (2.5 mL) and H₂O (2.5 mL) to the tube.

  • Reaction: Stir the biphasic mixture at 50 °C for 2 hours. Monitor the reaction progress and regioselectivity by NMR or LCMS.

  • Workup: Upon completion, dilute the reaction with dichloromethane (1 mL).

  • Deprotection: To the crude alkylated product, add DBU (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M) and stir the mixture at room temperature for 30 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH >10. Extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Typical Procedure for Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative[19]
  • Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).

  • Solvent Addition: Dissolve the mixture in 3.1 mL of N,N-dimethylacetamide (DMA).

  • Reaction: Stir the reaction mixture at 110 °C for 24 hours.

  • Workup: After cooling to room temperature, add water (3 mL).

  • Extraction: Extract the product with dichloromethane (3 x 2 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

troubleshooting_workflow start Low Yield or Poor Selectivity check_catalyst Check Catalyst Activity and Loading start->check_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_catalyst->optimize_conditions screen_ligands Screen Ligands / Additives optimize_conditions->screen_ligands successful_outcome Successful Outcome optimize_conditions->successful_outcome Optimized modify_substrate Modify Substrate (e.g., N-Oxide, Blocking Group) screen_ligands->modify_substrate screen_ligands->successful_outcome Optimized analyze_byproducts Analyze Byproducts (NMR, MS) modify_substrate->analyze_byproducts modify_substrate->successful_outcome Optimized analyze_byproducts->optimize_conditions Iterate

Caption: A general workflow for troubleshooting C-H functionalization of pyridine rings.

minisci_mechanism cluster_rad_gen Radical Generation cluster_pyridine_activation Pyridine Activation cluster_addition_rearomatization Addition & Rearomatization RCOOH R-COOH R_radical R• RCOOH->R_radical  -CO₂, -H⁺ Ag(II), SO₄⁻• Ag_I Ag(I) S2O8 S₂O₈²⁻ PyH Protonated Pyridine R_radical->PyH Py Pyridine Py->PyH + H⁺ H_plus H⁺ Radical_Adduct Radical Adduct PyH->Radical_Adduct + R• Functionalized_Py Functionalized Pyridine Radical_Adduct->Functionalized_Py Oxidation -H⁺

Caption: Simplified mechanism of the Minisci-type radical functionalization of pyridine.

References

Technical Support Center: Overcoming Poor Regioselectivity in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor regioselectivity in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for poor regioselectivity in the synthesis of substituted nicotinonitriles?

A1: Poor regioselectivity in the synthesis of substituted nicotinonitriles primarily stems from the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs it to the C3 position. Conversely, nucleophilic and radical attacks are favored at the C2 and C4 positions, which can stabilize anionic intermediates.[1] The interplay between the electronic effects of existing substituents, steric hindrance, and specific reaction conditions often leads to the formation of a mixture of regioisomers, making the synthesis of a single, desired isomer a significant challenge.

Q2: I am attempting to synthesize a 2-amino-substituted nicotinonitrile via a one-pot reaction of a chalcone, malononitrile, and ammonium acetate. What are the likely regioisomeric byproducts?

A2: In the one-pot synthesis of 2-amino-3-cyanopyridines from chalcones, malononitrile, and a nitrogen source like ammonium acetate, the primary reaction is a Michael addition followed by cyclization and aromatization. While this method is often efficient, side reactions can occur, leading to isomeric byproducts. The most common issue is the potential for different cyclization pathways, although for many 2-amino-nicotinonitrile syntheses of this type, high regioselectivity is reported. More significant challenges in these multi-component reactions can be incomplete reactions or the formation of other heterocyclic systems if the reaction conditions are not optimized.

Q3: How can I differentiate between different nicotinonitrile regioisomers?

A3: Differentiating between regioisomers of substituted nicotinonitriles can be accomplished using standard spectroscopic techniques. NMR spectroscopy is particularly powerful for this purpose.[2] The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns in the 1H NMR spectrum. For example, the relative positions of protons on the pyridine ring will give distinct splitting patterns (e.g., doublets, triplets, doublets of doublets) and coupling constants. 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the connectivity of the molecule and confirm the substitution pattern.

Q4: What are the best general strategies for separating closely related nicotinonitrile regioisomers?

A4: Separating regioisomers with similar physical properties can be challenging. The most common and effective method is column chromatography.[3] Success often depends on systematically screening different solvent systems (eluents) using Thin Layer Chromatography (TLC) to find a system that provides adequate separation. For particularly difficult separations, High-Performance Liquid Chromatography (HPLC), especially with specialized columns (e.g., those with phenyl or pentafluorophenyl stationary phases), can offer higher resolution.[4] In some cases, crystallization can be an effective purification method if one isomer is significantly less soluble in a particular solvent or forms crystals more readily. Centrifugal Partition Chromatography (CPC) is another advanced technique that can be effective for separating isomers with very similar polarities.[3]

Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common synthetic routes to nicotinonitriles that are known to sometimes suffer from poor regioselectivity.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classic method for preparing 2-hydroxynicotinonitriles (which exist in equilibrium with their 2-pyridone tautomers). It involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.

Issue 1: Low Yield of the Desired 2-Hydroxy-nicotinonitrile Product
  • Potential Cause: Suboptimal reaction conditions, such as inefficient catalysts or solvents.

  • Troubleshooting Steps:

    • Optimize the Catalyst and Solvent System: Traditional methods often use refluxing ethanol, which can be inefficient.[5] Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution, which has been shown to significantly improve yields.[5]

    • Solvent-Free Conditions: Explore solvent-free reaction conditions using a catalyst such as γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C). This can lead to higher yields and shorter reaction times.[5]

    • Use of Ammonium Carbonate: Employing ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a promoter, often leading to high yields.[6][7]

Data on Optimized Guareschi-Thorpe Synthesis
1,3-Dicarbonyl CompoundActive Methylene CompoundNitrogen Source/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateEthyl cyanoacetate(NH₄)₂CO₃H₂O:EtOH (1:1)801.598[6]
AcetylacetoneEthyl cyanoacetate(NH₄)₂CO₃H₂O:EtOH (1:1)80196[6]
DimedoneEthyl cyanoacetate(NH₄)₂CO₃H₂O:EtOH (1:1)80294[6]
Ethyl acetoacetateCyanoacetamide(NH₄)₂CO₃H₂O:EtOH (1:1)80198[6]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • Materials:

    • Ethyl acetoacetate (1,3-dicarbonyl compound)

    • Cyanoacetamide (active methylene compound)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (20 mmol), cyanoacetamide (20 mmol), and ammonium carbonate (40 mmol).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Stir the mixture at 80°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product is expected to solidify and precipitate out of the solution.

    • Add cold water to the reaction mixture to ensure complete precipitation.

    • Filter the solid product, wash with water, and dry to obtain the pure 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.[5]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the reaction of an enamine with an ethynylketone. While it can be highly regioselective, issues can arise, particularly with complex substrates.

Issue 2: Formation of Regioisomeric Pyridine Products
  • Potential Cause: Competing Michael addition pathways due to the electronic and steric properties of the enamine and ethynylketone. The initial condensation can potentially occur at different positions, leading to different aminodiene intermediates and subsequently different pyridine regioisomers.

  • Troubleshooting Steps:

    • Catalyst Selection: The use of a Brønsted acid catalyst, such as acetic acid, can promote a one-step Michael addition and cyclodehydration, often favoring the formation of a single regioisomer.[8]

    • In Situ Enamine Generation: For enamines that are difficult to synthesize or handle, they can be generated in situ by including ammonium acetate in the reaction mixture. This can sometimes improve regioselectivity.[9]

    • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can enhance regioselectivity.[8]

Data on Regioselective Bohlmann-Rahtz Synthesis
EnamineEthynylketoneCatalystSolventTemperature (°C)TimeYield (%) of single regioisomerReference
Ethyl β-aminocrotonatePhenylpropynoneAcetic AcidToluene150 (Microwave)5 min85[8]
3-AminocrotononitrilePhenylpropynoneAcetic AcidToluene150 (Microwave)5 min78[8]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate
  • Materials:

    • Ethyl β-aminocrotonate (enamine)

    • Phenylpropynone (ethynylketone)

    • Acetic acid (catalyst)

    • Toluene (solvent)

  • Procedure:

    • To a solution of phenylpropynone (1 mmol) in toluene (5 mL) in a microwave vial, add ethyl β-aminocrotonate (1.2 mmol) and acetic acid (0.2 mmol).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 5 minutes.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired pyridine as a single regioisomer.[8]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) check_reaction Review Reaction Conditions start->check_reaction change_catalyst Modify Catalyst/ Promoter check_reaction->change_catalyst Inefficient catalysis? change_solvent Change Solvent check_reaction->change_solvent Solvent effects? change_temp Adjust Temperature check_reaction->change_temp Temp. sensitive? purification Optimize Purification Strategy check_reaction->purification Minor isomers only? modify_substrate Modify Substrate (e.g., add blocking group) change_catalyst->modify_substrate change_solvent->modify_substrate change_temp->modify_substrate modify_substrate->purification Still a mixture? chromatography Column Chromatography (TLC solvent screen) purification->chromatography crystallization Crystallization purification->crystallization end Desired Regioisomer Isolated chromatography->end crystallization->end

Caption: A workflow for systematically troubleshooting poor regioselectivity.

Diagram 2: Competing Pathways in Bohlmann-Rahtz Synthesis

G reactants Enamine + Ethynylketone michael_add Michael Addition reactants->michael_add intermediate_A Aminodiene Intermediate A michael_add->intermediate_A Pathway 1 (Favored) intermediate_B Aminodiene Intermediate B michael_add->intermediate_B Pathway 2 (Disfavored) cyclization_A Cyclodehydration intermediate_A->cyclization_A cyclization_B Cyclodehydration intermediate_B->cyclization_B product_A Regioisomer A (Desired Product) cyclization_A->product_A product_B Regioisomer B (Side Product) cyclization_B->product_B

Caption: Formation of regioisomers in Bohlmann-Rahtz synthesis.

Diagram 3: Decision Tree for Isomer Separation

G start Mixture of Nicotinonitrile Isomers tlc Screen with TLC start->tlc separation Separation on TLC? tlc->separation column Perform Column Chromatography separation->column Yes no_sep No/Poor Separation separation->no_sep No end Pure Isomers column->end hplc Consider Preparative HPLC no_sep->hplc cryst Attempt Crystallization no_sep->cryst hplc->end cryst->end

Caption: A decision-making guide for separating nicotinonitrile isomers.

References

Stability issues of 2,4-Dihydroxy-6-methylnicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dihydroxy-6-methylnicotinonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable under standard laboratory conditions.[1] However, its stability can be compromised by several factors. To ensure the integrity of your samples, it is crucial to avoid exposure to strong oxidizing agents, strong acids, excessive moisture, and light.[1] For optimal storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Q2: In which solvents is this compound soluble and what are the implications for stability?

A2: While specific solubility data is limited, it is anticipated that this compound has slight solubility in water and greater solubility in polar organic solvents.[1] The choice of solvent can significantly impact the stability of the compound. It is recommended to perform preliminary solubility and stability tests in your chosen solvent system before proceeding with extensive experiments.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can be a critical factor in the stability of this compound. Extreme pH values, both acidic and basic, can catalyze degradation reactions such as hydrolysis.[2][3] The presence of hydroxyl and nitrile functional groups suggests potential susceptibility to pH-dependent degradation.[1] It is advisable to determine the optimal pH range for your experimental setup by conducting a pH stability profile study.

Q4: Is this compound sensitive to light?

Q5: What is the recommended procedure for preparing a stock solution of this compound?

A5: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a suitable, high-purity solvent. Polar organic solvents are likely to be more effective for achieving higher concentrations.[1] It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. If storage is necessary, store the stock solution at a low temperature (e.g., 2-8°C or -20°C) and protect it from light.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Verify the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). 3. Store stock solutions appropriately (low temperature, protected from light).[5]
Precipitation of the compound in aqueous buffers. Poor solubility of the compound at the working concentration or pH.1. Determine the solubility of the compound in the chosen buffer system. 2. Consider the use of a co-solvent if compatible with your experimental design. 3. Adjust the pH of the buffer to a range where the compound is more soluble.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound or contamination.1. Conduct forced degradation studies to identify potential degradation products.[6][7] 2. Ensure the purity of the solvent and reagents used. 3. Check for system contamination in the HPLC.[8]
Baseline drift or noise during HPLC analysis. Issues with the mobile phase, column, or detector.1. Ensure proper degassing of the mobile phase.[8] 2. Verify the pH and composition of the mobile phase.[8] 3. Condition the column properly before use.[8] 4. Check for detector stability and potential temperature fluctuations.[8]
Quantitative Data Summary

Since published quantitative stability data for this compound is not available, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Condition Solvent/Buffer Concentration Time Point % Remaining Compound Observations/Degradants
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) 2h, 4h, 8h, 24h
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) 1h, 2h, 4h, 8h
Oxidative Degradation (e.g., 3% H₂O₂, RT)
Thermal Degradation (e.g., 80°C) 24h, 48h
Photostability (e.g., ICH Q1B)

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, DMSO).[6]

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent or buffer to a final concentration (e.g., 100 µg/mL).

3. Incubation:

  • Store the test solutions under the desired experimental conditions (e.g., room temperature, 2-8°C, protected from light).

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.

  • Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7]

1. Acid Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for up to 24 hours.

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]

2. Base Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for up to 8 hours.

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[6]

3. Oxidative Degradation:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for up to 12 hours.

  • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[6]

4. Thermal Degradation:

  • Place a known amount of solid this compound in a petri dish.

  • Expose it to dry heat at 80°C in an oven for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[6]

5. Photostability:

  • Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC.[6]

Visualizations

Stability_Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Prep_Fresh Prepare Fresh Solution Start->Prep_Fresh Re_Run Re-run Experiment Prep_Fresh->Re_Run Check_Success Results Consistent? Re_Run->Check_Success Stability_Study Conduct Solution Stability Study Check_Success->Stability_Study No End_Success End: Problem Solved Check_Success->End_Success Yes Identify_Degradation Identify Degradation (HPLC, LC-MS) Stability_Study->Identify_Degradation Degradation_Pathway Characterize Degradation Pathway Identify_Degradation->Degradation_Pathway Optimize_Conditions Optimize Storage & Experimental Conditions (pH, Temp, Light) Degradation_Pathway->Optimize_Conditions End_Further_Analysis End: Further Characterization Needed Optimize_Conditions->End_Further_Analysis

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow Start Start: Stability Assessment Stock_Solution Prepare 1 mg/mL Stock Solution Start->Stock_Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid Acid Hydrolysis (HCl, 60°C) Stress_Conditions->Acid Oxidation Oxidation (H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B) Stress_Conditions->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (NaOH, 60°C) Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Degradation Profile & Identify Degradants Analysis->Evaluate End End: Stability Profile Established Evaluate->End Stress_conditions Stress_conditions Stress_conditions->Base

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyridine functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Pyridine functionalization is a cornerstone of modern synthetic chemistry, yet its successful execution can be challenging due to the inherent electronic properties of the pyridine ring.[1][2][3] This guide provides practical solutions to common problems in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[2][4] The nitrogen atom deactivates the ring towards electrophilic substitution, directing it to the C3 position.[2] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions because the electron-withdrawing nature of the nitrogen can stabilize anionic intermediates.[2] The delicate balance of electronic effects, steric hindrance, and reaction conditions often results in mixtures of regioisomers, making selective functionalization difficult.[2]

Q2: My Suzuki coupling reaction with a pyridine substrate is giving low to no yield. What are the common causes?

A2: Low or no yield in Suzuki coupling of pyridyl compounds can stem from several factors:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactivation.[5][6]

  • Homocoupling: The boronic acid reagent can undergo homocoupling, especially in the presence of oxygen, forming bipyridyl or biaryl impurities.[5]

  • Dehalogenation: The starting aryl halide can be dehalogenated, resulting in an arene byproduct.[5]

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid reagent can occur, particularly in the presence of water.[7] Using anhydrous solvents can help minimize this issue.[5]

Q3: How can I improve C4 selectivity in a Minisci reaction?

A3: Achieving C4 selectivity in Minisci reactions is a common goal.[2] Here are some strategies:

  • Use of a Blocking Group: Employing a removable blocking group on the nitrogen atom, such as a maleate-derived group, can direct the reaction almost exclusively to the C4 position.[2][8]

  • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by solvent and pH. Avoiding acidic conditions may increase the proportion of the C4 product, as acid often favors reaction at the C2 position.[2]

  • Steric Hindrance: Bulky N-substituents on a pyridinium salt can sterically shield the C2 and C6 positions, thus favoring C4-functionalization.[2]

Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination involving a pyridine derivative?

A4: The Buchwald-Hartwig amination for C-N bond formation can be sensitive with heteroaromatic substrates. Key parameters to optimize include:

  • Catalyst System: The choice of palladium source and ligand is critical.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically required to facilitate the deprotonation of the amine.[7]

  • Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components.[7]

  • Temperature: The reaction often requires heating to proceed efficiently.[7]

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Reaction is sluggish or stalls completely Catalyst deactivationIncrease catalyst loading (e.g., from 1-2 mol% to 5 mol%).[7] Consider using a more robust ligand or an alternative catalyst system.
Inhibition by pyridine substrate/productThe nitrogen atom of the pyridine can coordinate to the palladium center.[6] Using a ligand that binds more strongly to the metal can sometimes mitigate this.
Significant amount of starting material remains Sub-optimal temperatureMost Suzuki couplings are run at elevated temperatures, typically between 80-100 °C.[7] A moderate increase in temperature might improve the yield.[7] For Rh(I)-catalyzed direct arylation, temperatures can be increased to 175 or 190 °C to reduce reaction time.[9]
Poor quality of reagentsPyridyl boronic acids can be unstable.[7] Use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[7]
Formation of homocoupling byproducts Presence of oxygenDegas the reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon).
Formation of dehalogenated byproduct Unfavorable reaction kineticsCarefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction.[5]
Poor Regioselectivity
Symptom Possible Cause Suggested Solution
Mixture of C2 and C4 isomers in Minisci reaction Inherent reactivity of the protonated pyridineEmploy a removable blocking group on the nitrogen to direct functionalization to the C4 position.[2]
Acidic conditions favoring C2 additionAvoid or minimize the use of acid to potentially increase C4 selectivity.[2]
Mixture of regioisomers in C-H functionalization Competing electronic and steric effectsScreen different ligands and additives. For instance, in some Pd-catalyzed arylations, the choice of ligand is crucial for regiocontrol.[2]
Reaction conditions favoring multiple positionsAdjust the solvent and base. The influence of base and solvent on regioselectivity has been demonstrated in the sulfonylation of pyridine.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridine
  • Reaction Setup: To an oven-dried reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add an anhydrous and degassed solvent (e.g., dioxane, THF, or a mixture with water).[7]

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for a Minisci-Type Decarboxylative Alkylation
  • Reactant Mixture: In a reaction tube, combine the pyridinium salt (1 equiv), carboxylic acid (2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv), and silver nitrate (AgNO₃, 20 mol%).[8]

  • Solvent System: Add a biphasic solvent system of dichloroethane and water.[8]

  • Reaction Conditions: Stir the mixture vigorously at 50 °C for 2 hours.[8]

  • Monitoring: Monitor the reaction and its regioselectivity by NMR or LC-MS.[8]

  • Work-up: After the reaction is complete, dilute the mixture with dichloromethane.[8]

  • Purification: Separate the organic layer, wash with water, dry over an anhydrous salt, and concentrate. Purify the product via column chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Catalyst-Related Issues start->catalyst conditions Sub-optimal Conditions start->conditions reagents Reagent-Related Issues start->reagents side_reactions Side Reactions start->side_reactions inactivation Catalyst Inactivation (Pyridine Coordination) catalyst->inactivation degradation Ligand Degradation catalyst->degradation temp Incorrect Temperature conditions->temp solvent Inappropriate Solvent conditions->solvent base Wrong Base Choice conditions->base boronic_acid Boronic Acid Instability (Protodeboronation) reagents->boronic_acid purity Low Reagent Purity reagents->purity homocoupling Homocoupling side_reactions->homocoupling dehalogenation Dehalogenation side_reactions->dehalogenation

Caption: Troubleshooting logic for low yield in pyridine functionalization.

Regioselectivity_Control start Poor Regioselectivity minisci Minisci Reaction (C2 vs. C4) start->minisci ch_func Direct C-H Functionalization start->ch_func blocking_group Use N-Blocking Group (e.g., maleate) minisci->blocking_group ph_control Adjust pH (Avoid acidic conditions) minisci->ph_control sterics Introduce Steric Hindrance (Bulky N-substituents) minisci->sterics ligand_screening Ligand Screening ch_func->ligand_screening solvent_base Solvent & Base Optimization ch_func->solvent_base directing_group Employ Directing Groups ch_func->directing_group

Caption: Strategies for controlling regioselectivity in pyridine reactions.

References

Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a condensation reaction between ethyl acetoacetate and malononitrile. This reaction is often base-catalyzed and proceeds through a Thorpe-Ziegler type cyclization.

Q2: What are the expected starting materials and reagents?

A2: The primary starting materials are ethyl acetoacetate and malononitrile. A basic catalyst is required, with common choices including sodium ethoxide, piperidine, or other organic and inorganic bases. The choice of solvent can vary, with alcohols like ethanol being frequently used.

Q3: What is the tautomeric nature of the final product?

A3: this compound can exist in several tautomeric forms, including the dihydroxy form, as well as 4-hydroxy-2-oxo and 2-hydroxy-4-oxo pyridone structures. The predominant tautomer can depend on the solvent and pH.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry should be used to confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or issues with product isolation.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction temperature may need optimization. While some condensations proceed at room temperature, others may require heating.
Suboptimal Catalyst Concentration - Catalyst Amount: The amount of base catalyst is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate the catalyst amount to find the optimal concentration.
Poor Quality Reagents - Purity: Use freshly distilled or high-purity starting materials. Impurities in ethyl acetoacetate or malononitrile can lead to unwanted byproducts.
Product Precipitation Issues - pH Adjustment: The product is often precipitated by acidifying the reaction mixture. The final pH should be carefully controlled to ensure complete precipitation of the desired product without co-precipitating acidic or basic impurities.
Problem 2: Presence of Significant Impurities in the Crude Product

The formation of side products is a common issue in this synthesis. Below are some of the most frequently encountered impurities and strategies to minimize their formation.

Side Product Formation Mechanism Mitigation Strategies
2-Amino-4-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxamide Hydrolysis of the nitrile group of the target molecule to a primary amide can occur, especially under strong basic or acidic conditions and in the presence of water.- Use anhydrous reaction conditions.- Avoid prolonged exposure to strong acids or bases during workup.- Purify the final product by recrystallization. A patent for a related compound suggests that acylation of the crude mixture can derivatize the amide impurity, facilitating its removal[1].
Ethyl 2-cyano-3-methyl-but-2-enoate Knoevenagel condensation of ethyl acetoacetate with malononitrile without subsequent cyclization.- Ensure the reaction conditions (e.g., catalyst, temperature) favor the intramolecular cyclization (Thorpe-Ziegler reaction).
Polymeric Materials Base-catalyzed self-condensation of malononitrile or other reactive intermediates can lead to the formation of polymeric tars.- Control the reaction temperature; excessive heat can promote polymerization.- Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations.
Isomeric Byproducts Depending on the reaction conditions, particularly pH, different isomers of the pyridone ring can be formed. For instance, in a related synthesis, the formation of 6-alkoxy-2-hydroxy or 2-alkoxy-6-hydroxy pyridines was found to be pH-dependent[2].- Maintain strict control over the pH of the reaction medium.

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a generalized protocol based on related literature. Researchers should optimize conditions for their specific laboratory setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1-0.3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Visualizations

Logical Relationship of Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation LowYield->SideProducts IsolationIssues Isolation Issues LowYield->IsolationIssues OptimizeTime Optimize Reaction Time IncompleteReaction->OptimizeTime OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp OptimizeCatalyst Optimize Catalyst Concentration IncompleteReaction->OptimizeCatalyst SideProducts->OptimizeTemp SideProducts->OptimizeCatalyst PurifyReagents Use High-Purity Reagents SideProducts->PurifyReagents ControlpH Control Precipitation pH IsolationIssues->ControlpH ReactionPathway Synthesis Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions Start Ethyl Acetoacetate + Malononitrile Intermediate Acyclic Intermediate Start->Intermediate Base Catalyst Polymer Polymeric Byproducts Start->Polymer Self-condensation Product This compound Intermediate->Product Cyclization Knoevenagel Uncyclized Knoevenagel Product Intermediate->Knoevenagel Incomplete Reaction Amide Amide Impurity Product->Amide Hydrolysis

References

Technical Support Center: Purification of Polar Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar nicotinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying polar nicotinonitrile derivatives?

A1: The primary challenges arise from their high polarity, which can lead to issues such as poor retention and peak tailing in reverse-phase chromatography, strong binding to normal-phase silica gel, and difficulty with crystallization due to high solubility in polar solvents.[1] These molecules often have multiple hydrogen bond donors and acceptors, causing strong interactions with polar stationary phases and solvents.[1]

Q2: What are the typical impurities found in reactions involving nicotinonitrile derivatives?

A2: Common impurities can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[2][3][4][] For instance, in syntheses starting from a substituted nicotinonitrile, impurities might arise from incomplete reaction or side reactions on the pyridine ring.[2] If the nicotinonitrile is produced via hydrolysis of a precursor, the corresponding nicotinic acid or nicotinamide could also be present.[6][7]

Q3: Which purification techniques are most effective for polar nicotinonitrile derivatives?

A3: The choice of technique depends on the specific compound's properties, but several methods are commonly used:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds, as it uses a polar stationary phase with a mobile phase high in organic solvent to retain polar analytes.[8][9][10][11]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized using columns with polar-embedded or polar-endcapped stationary phases to improve retention.[1]

  • Normal-Phase Chromatography: This can be effective, but may require highly polar solvent systems or deactivation of the stationary phase to ensure elution.[12]

  • Recrystallization: This is a viable option for solid derivatives, provided a suitable solvent system can be identified that dissolves the compound when hot and allows for crystallization upon cooling.[2][13][14]

Q4: My nicotinonitrile derivative is an oil. Can I use recrystallization?

A4: Recrystallization is only suitable for solid compounds. For oily products, chromatography is the recommended purification method.[2] In some cases, it may be possible to convert the oil into a solid salt by reacting it with an appropriate acid or base, which can then be purified by recrystallization.[2]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Compound does not elute from a silica gel column. The eluting solvent is not polar enough.[2]Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small percentage of a stronger solvent like methanol or a methanol/ammonium hydroxide solution to the mobile phase.[12]
The compound has decomposed on the acidic silica gel.[12]Test the compound's stability on a TLC plate. If it degrades, consider deactivating the silica gel by pre-flushing the column with a solvent containing a small amount of a base like triethylamine (1-2%). Alternatively, use a different stationary phase such as alumina or florisil.[12][15]
Poor separation of the product from impurities. Improper column packing leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[2]
The chosen solvent system is not optimal.Re-evaluate the solvent system using TLC to achieve better separation between the spots of your desired compound and impurities. Aim for an Rf value of 0.2-0.3 for your product.[15]
Significant peak tailing in HPLC. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the stationary phase.For reverse-phase HPLC, adjust the mobile phase to a lower pH (e.g., 2.5-4) to protonate the pyridine nitrogen.[15] Alternatively, add a competing base like triethylamine to the mobile phase to mask the silanol groups.[15] Using a highly deactivated, end-capped column is also recommended.[15]
The compound is not stable on the column.Consider using a less harsh stationary phase or a different chromatography technique like HILIC.[15]
Recrystallization Issues
ProblemPossible CauseSuggested Solution
Crystals do not form upon cooling. Too much solvent was used.[2]Reduce the solvent volume by evaporation and allow the solution to cool again.[2]
The solution is supersaturated.Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the solvent's surface.[2]
The product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Re-dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The recovered crystals are still impure. Impure mother liquor is trapped in the crystals.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[2]
Insoluble impurities were not removed.Perform a hot filtration of the dissolved compound before allowing it to cool and crystallize.[2]
Impurities are co-crystallizing with the product.A second recrystallization may be necessary. If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Deactivated Silica Gel
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.[15]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent.[15]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.[2][16] Alternatively, for compounds with low solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[16]

  • Elution: Begin elution with the selected solvent system, gradually increasing the polarity if necessary to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[2]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[2]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[2]

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_chromatography Chromatography Path cluster_recrystallization Recrystallization Path cluster_end Final Product start Crude Nicotinonitrile Derivative analysis TLC / HPLC Analysis start->analysis is_solid Is the product a solid? analysis->is_solid chromatography Column Chromatography / HPLC is_solid->chromatography No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes collect_fractions Collect & Analyze Fractions chromatography->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate_chrom Evaporate Solvent combine_pure->evaporate_chrom pure_product Pure Nicotinonitrile Derivative evaporate_chrom->pure_product filter_crystals Filter & Wash Crystals recrystallize->filter_crystals dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product

Caption: Purification workflow for polar nicotinonitrile derivatives.

troubleshooting_flowchart start Compound stuck on silica gel column? increase_polarity Increase eluent polarity (e.g., add MeOH) start->increase_polarity Yes success Purification Successful start->success No still_stuck Still stuck? increase_polarity->still_stuck check_stability Check for decomposition on TLC plate still_stuck->check_stability Yes still_stuck->success No is_stable Is it stable? check_stability->is_stable deactivate_silica Use deactivated silica (e.g., with TEA) is_stable->deactivate_silica Yes alt_stationary Use alternative stationary phase (Alumina, HILIC, Reverse Phase) is_stable->alt_stationary No deactivate_silica->success alt_stationary->success

Caption: Troubleshooting logic for column chromatography elution issues.

References

Troubleshooting guide for scaling up 2,4-Dihydroxy-6-methylnicotinonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4-Dihydroxy-6-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent Quality: Ensure all starting materials, especially cyanoacetamide and ethyl acetoacetate, are of high purity. Moisture in reagents or solvents can significantly hinder the reaction. It is recommended to use freshly distilled solvents.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While sodium ethoxide is commonly used, its concentration and equivalence to the reactants must be precise. An excess or deficit of the base can lead to side reactions or incomplete conversion.

  • Reaction Temperature and Time: The reaction is sensitive to temperature fluctuations. Maintaining a consistent temperature as specified in the protocol is vital. Reaction time should also be monitored; premature work-up or extended reaction times can both negatively impact the yield.

  • Atmospheric Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of intermediates and reagents.

Troubleshooting Decision Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_check Check Reagent Purity & Dryness start->reagent_check base_check Verify Base Concentration & Stoichiometry reagent_check->base_check Reagents OK optimization Systematic Optimization of Conditions reagent_check->optimization Impure/Wet Reagents temp_time_check Monitor Reaction Temperature & Time base_check->temp_time_check Base OK base_check->optimization Incorrect Base Amount atmosphere_check Ensure Inert Atmosphere temp_time_check->atmosphere_check Temp/Time OK temp_time_check->optimization Inconsistent Conditions workup_check Review Work-up & Purification atmosphere_check->workup_check Atmosphere OK atmosphere_check->optimization Air Leak workup_check->optimization Work-up OK workup_check->optimization Product Loss During Purification reaction_pathway cluster_reactants Reactants cluster_conditions Conditions Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Acyclic Intermediate Ethyl Acetoacetate->Intermediate Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Condensation Sodium Ethoxide (Base) Sodium Ethoxide (Base) Ethanol (Solvent) Ethanol (Solvent) Reflux Reflux Product This compound Intermediate->Product Cyclization (Thorpe-Ziegler) Side_Product Polymeric Byproducts Intermediate->Side_Product Side Reactions

How to avoid decomposition of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of 2,4-Dihydroxy-6-methylnicotinonitrile during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound is primarily attributed to two main chemical processes:

  • Oxidation: The dihydroxypyridine ring is susceptible to oxidation, which can lead to the formation of more stable aromatic pyridine derivatives. This process can be initiated by exposure to light, heat, or oxidizing agents.

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under both acidic and basic conditions. This reaction typically results in the formation of a carboxylic acid or an amide intermediate.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect the compound from moisture and light.[1] For long-term storage, maintaining a temperature between 2-8°C is advisable, similar to protocols for related nicotinonitrile derivatives.[2]

Q3: Which substances are incompatible with this compound?

A3: Avoid storing or mixing this compound with strong oxidizing agents and strong acids, as these can accelerate its decomposition.[1]

Q4: How should I prepare solutions of this compound to minimize degradation?

A4: When preparing solutions, it is best to use deoxygenated solvents to minimize oxidation. If the experimental protocol allows, working under an inert atmosphere (e.g., nitrogen or argon) is recommended. Solutions should be prepared fresh for each experiment to avoid degradation over time. If storage of a stock solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.

Q5: Are there any specific pH ranges I should avoid in my experiments?

A5: Due to the risk of nitrile hydrolysis, it is advisable to avoid strongly acidic or basic conditions.[3] Maintaining a neutral pH is generally the safest approach to prevent the degradation of the nitrile functional group. If your experiment requires acidic or basic conditions, it is crucial to be aware of the potential for hydrolysis and to analyze for the presence of the corresponding carboxylic acid or amide byproducts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Observed Problem Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing) Oxidation of the dihydroxypyridine ring due to exposure to air or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere if possible. Minimize exposure to ambient light and air during handling.
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution Decomposition during dissolution or analysis. This could be due to reactive impurities in the solvent or degradation on the analytical column.Use high-purity, deoxygenated solvents. Ensure the analytical column is appropriate for the compound and that the mobile phase is not strongly acidic or basic.
Decreased potency or activity of the compound in biological assays Degradation of the stock solution or the compound in the assay medium.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below. Test the stability of the compound in your specific assay medium over the time course of the experiment.
Formation of a precipitate in solution The precipitate could be a degradation product, such as the hydrolyzed carboxylic acid, which may have lower solubility.Analyze the precipitate to identify its chemical structure. This can confirm the degradation pathway. Adjust the pH of the solution to be closer to neutral and consider using a different solvent system.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: If possible, handle the solid and prepare the solution in a glove box or under a stream of inert gas (nitrogen or argon).

  • Solvent Selection: Use a high-purity, anhydrous solvent. If using an aqueous buffer, ensure it has been degassed by sparging with an inert gas or by sonication under vacuum.

  • Dissolution: Add the desired volume of solvent to the solid and mix gently until fully dissolved. Sonication can be used to aid dissolution, but avoid excessive heating.

  • Storage: If the solution is not for immediate use, transfer it to a tightly sealed, amber-colored vial. Purge the headspace with an inert gas before sealing. Store at 2-8°C for short-term storage or -20°C for longer periods.

Visualizing Decomposition Pathways

To aid in understanding the potential degradation of this compound, the following diagrams illustrate the key decomposition pathways.

DecompositionPathways This compound This compound Oxidized_Product Oxidized Pyridine Derivative This compound->Oxidized_Product Oxidation (Light, Heat, O2) Hydrolyzed_Amide Amide Intermediate This compound->Hydrolyzed_Amide Hydrolysis (Mild Acid/Base) Hydrolyzed_Acid Carboxylic Acid Product Hydrolyzed_Amide->Hydrolyzed_Acid Further Hydrolysis (Strong Acid/Base)

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Atmosphere) start->check_handling analyze_sample Analyze Sample by LC-MS, NMR check_storage->analyze_sample check_handling->analyze_sample identify_byproducts Identify Degradation Products analyze_sample->identify_byproducts implement_changes Implement Corrective Actions: - Modify Storage/Handling - Use Fresh Sample identify_byproducts->implement_changes end_node Problem Resolved implement_changes->end_node

Caption: A workflow for troubleshooting the decomposition of the compound.

References

Technical Support Center: Enhancing the Solubility of 2,4-Dihydroxy-6-methylnicotinonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific solubility data is publicly available for 2,4-Dihydroxy-6-methylnicotinonitrile.[1] The following troubleshooting guides and FAQs are based on established methods for enhancing the solubility of poorly water-soluble compounds and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

Initial efforts to dissolve a poorly soluble compound like this compound should begin with simple and accessible methods. First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to your aqueous buffer.[][3] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, as higher concentrations can have cytotoxic effects or interfere with the assay itself.[4][5][6] If this approach is unsuccessful or if you observe precipitation upon dilution, you may need to consider pH adjustment or the use of other solubilizing agents.

Q2: What are the most common methods for enhancing the solubility of a compound for in vitro assays?

Several techniques are commonly employed to increase the aqueous solubility of poorly soluble compounds for biological assays. These can be broadly categorized as physical and chemical modifications.[7] Common strategies include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][8][9][10]

  • Co-solvents: Using water-miscible organic solvents can help dissolve hydrophobic compounds.[]

  • Complexation: Encapsulating the compound within another molecule, such as a cyclodextrin, can enhance its apparent solubility.[11][12][13][14][15]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix can improve its dissolution rate.[7][16][17][18][19]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.[20][21][22][23]

The choice of method will depend on the physicochemical properties of your compound, the requirements of your biological assay, and the resources available in your laboratory.

Q3: How do I choose the best solubilization strategy for my specific experiment?

Selecting the right strategy involves considering several factors. A systematic approach is recommended. Start with the simplest and most common methods, such as using a co-solvent like DMSO, and then move to more complex techniques if needed. The decision-making process can be guided by the physicochemical properties of your compound (if known) and the tolerance of your assay system to different excipients.

Below is a workflow to guide your selection process:

G start Start: Compound is poorly soluble in aqueous buffer is_ionizable Is the compound ionizable? (Check pKa if known) start->is_ionizable ph_adjust Try pH adjustment is_ionizable->ph_adjust Yes co_solvent Try a co-solvent (e.g., DMSO, Ethanol) is_ionizable->co_solvent No / Unknown ph_adjust->co_solvent Not soluble success Success: Compound is solubilized ph_adjust->success Soluble check_assay_tolerance Is the required solvent concentration compatible with the assay? co_solvent->check_assay_tolerance cyclodextrin Consider cyclodextrin complexation check_assay_tolerance->cyclodextrin No check_assay_tolerance->success Yes advanced_methods Explore advanced methods: - Solid Dispersion - Nanosuspension cyclodextrin->advanced_methods Not soluble cyclodextrin->success Soluble advanced_methods->success Soluble failure Further optimization needed advanced_methods->failure Not soluble

Choosing a Solubilization Strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in the primary solvent (e.g., DMSO). The compound has very low solubility even in organic solvents.Try gentle heating or sonication to aid dissolution. If this fails, consider alternative solvents such as N,N-dimethylformamide (DMF) or ethanol, but always check for compatibility with your assay.
Compound precipitates when the stock solution is added to the aqueous buffer. The aqueous buffer has a much lower solubilizing capacity than the stock solvent, leading to the compound "crashing out".Decrease the final concentration of the compound in the assay. Prepare a more dilute stock solution. Add the stock solution to the buffer slowly while vortexing. Consider using a surfactant or a complexing agent like cyclodextrin in your buffer to maintain solubility.
I'm observing cell death or altered cell morphology in my cell-based assay. The concentration of the co-solvent (e.g., DMSO) is too high, causing cytotoxicity.Ensure the final concentration of the organic solvent is as low as possible, ideally ≤ 0.5%.[4][6] Perform a solvent tolerance test with your specific cell line to determine the maximum non-toxic concentration.
My results are inconsistent between experiments. The compound may not be fully dissolved or may be precipitating over time. The solubility may be sensitive to small variations in temperature or pH.Always ensure the compound is fully dissolved before use. Visually inspect solutions for any signs of precipitation. Prepare fresh solutions for each experiment. Precisely control the pH and temperature of your buffers.

Summary of Common Solubilization Techniques

Technique Mechanism of Action Typical Application Advantages Disadvantages
pH Adjustment Increases the concentration of the ionized, more soluble form of the drug.[10]For ionizable compounds (weak acids or bases).Simple, cost-effective, and easy to implement.Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.[]Widely used for preparing stock solutions of hydrophobic compounds for in vitro screening.Simple to use with a wide range of compounds.[3]Potential for solvent toxicity or interference with the assay at higher concentrations.[24]
Cyclodextrins The hydrophobic compound is encapsulated within the lipophilic cavity of the cyclodextrin molecule, increasing its apparent water solubility.[11][13][15]To increase the solubility of hydrophobic drugs for various delivery routes.[11][12]Generally have low toxicity and can be highly effective at increasing solubility.[14][15]Can be more expensive than simple co-solvents; potential for interactions with other components of the assay.
Solid Dispersion The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has a higher dissolution rate than the crystalline form.[7][16][18]Improving the oral bioavailability of poorly soluble drugs.[16][19]Can significantly enhance dissolution rates.[17]May require specialized equipment for preparation; potential for the amorphous form to recrystallize over time.
Nanosuspension Increases the surface area of the drug particles by reducing their size, leading to a faster dissolution rate.[20][22]Useful for drugs that are poorly soluble in both aqueous and organic media.[23]Can be used for a wide range of drugs and can lead to increased bioavailability.[20]Requires specialized equipment for preparation (e.g., high-pressure homogenizers); potential for particle aggregation.[21]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a small amount of this compound.

    • Add a minimal volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Preparation of Working Solution:

    • Serially dilute the stock solution in your aqueous assay buffer to the desired final concentration.

    • It is critical to add the stock solution to the buffer and not the other way around. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay (typically <0.5%).

Protocol 2: Solubilization using pH Adjustment
  • Determine the Ionizable Nature of the Compound:

    • Based on its structure (containing hydroxyl groups on a pyridine ring), this compound is likely to have acidic protons. Therefore, increasing the pH should enhance its solubility.

  • Experimental Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

    • Add an excess amount of this compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Select the pH that provides the desired solubility and is compatible with your biological assay.

Protocol 3: Solubilization using Cyclodextrins
  • Choosing a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Experimental Procedure (Kneading Method):

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

    • Weigh out the this compound and place it in a mortar.

    • Add a small amount of the HP-β-CD solution to the powder to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Gradually add more of the HP-β-CD solution while continuing to knead until the desired volume is reached.

    • Transfer the mixture to a tube and sonicate for 30 minutes.

    • Centrifuge to remove any undissolved compound and collect the supernatant containing the solubilized complex.

Visualizing Solubilization Mechanisms

The following diagram illustrates the principle of how a co-solvent and a cyclodextrin can enhance the solubility of a hydrophobic compound.

G cluster_0 Co-solvent Mechanism cluster_1 Cyclodextrin Mechanism water1 H2O drug1 Drug cosolvent Co-solvent drug1->cosolvent interacts with cosolvent->water1 reduces polarity of label1 Co-solvent reduces the polarity of water, allowing the hydrophobic drug to dissolve. drug2 Drug cd Cyclodextrin drug2->cd encapsulated in hydrophobic cavity complex Inclusion Complex (Water Soluble) cd->complex water2 H2O complex->water2 disperses in label2 The hydrophobic drug is encapsulated within the cyclodextrin, forming a water-soluble complex.

Mechanisms of Solubility Enhancement.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,4-Dihydroxy-6-methylnicotinonitrile: An NMR and FTIR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic analyses of 2,4-dihydroxy-6-methylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. To provide a clear benchmark, its spectral characteristics are compared with its structural isomer, 2,6-dihydroxy-4-methylnicotinonitrile.

Introduction

This compound and its isomers are important scaffolds in the synthesis of various biologically active molecules. Accurate characterization of their molecular structure is the foundation for understanding their chemical reactivity and potential therapeutic applications. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, while FTIR spectroscopy offers insights into the functional groups present in the molecule. The complementary nature of these two techniques allows for a comprehensive structural assignment.

Predicted and Experimental Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data generated from validated computational models. These predictions are compared against the experimental data available for its isomer, 2,6-dihydroxy-4-methylnicotinonitrile, to highlight the distinguishing spectral features arising from the different substitution patterns on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the local electronic environment of the protons and carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for 2,6-Dihydroxy-4-methylnicotinonitrile.

Proton AssignmentPredicted δ (ppm) for this compoundExperimental δ (ppm) for 2,6-Dihydroxy-4-methylnicotinonitrile
-CH₃~2.3~2.2
Pyridine H~6.1~5.9
-OH (at C2)Broad, variableBroad, variable
-OH (at C4)Broad, variableN/A
-NHN/ABroad, variable

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for 2,6-Dihydroxy-4-methylnicotinonitrile.

Carbon AssignmentPredicted δ (ppm) for this compoundExperimental δ (ppm) for 2,6-Dihydroxy-4-methylnicotinonitrile
-CH₃~18~17
C3 (-CN)~95~98
C5~105~107
C6~150~152
C2~160~162
C4~165~164
-CN~118~117

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions. Experimental data for the comparative compound is sourced from publicly available spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FTIR Vibrational Frequencies (cm⁻¹) for this compound and Experimental Data for 2,6-Dihydroxy-4-methylnicotinonitrile.

Vibrational ModePredicted Frequency (cm⁻¹) for this compoundExperimental Frequency (cm⁻¹) for 2,6-Dihydroxy-4-methylnicotinonitrile
O-H stretch (H-bonded)3400-3200 (broad)3400-3200 (broad)
N-H stretchN/A3300-3100 (broad)
C-H stretch (aromatic)~3100~3100
C-H stretch (aliphatic)~2950~2950
C≡N stretch~2230~2225
C=O stretch (pyridone)~1650~1660
C=C stretch (aromatic)1600-14501600-1450
C-O stretch~1250~1240

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for NMR and FTIR analysis of nicotinonitrile derivatives are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer should be tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Spectroscopic Comparison and Structural Insights

The key differences in the NMR and FTIR spectra of this compound and its 2,6-dihydroxy isomer arise from the distinct positions of the hydroxyl groups and the methyl group on the pyridine ring.

In the ¹H NMR spectrum, the chemical shift of the lone pyridine proton is expected to be a key differentiator. The electronic environment, and thus the shielding, of this proton will be different in the two isomers.

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the pyridine ring, particularly C4 and C6, will be significantly affected by the position of the methyl and hydroxyl substituents.

The FTIR spectra of both isomers are expected to show a strong, broad absorption in the region of 3400-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl groups. A sharp peak around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration will be present in both. The most significant difference is anticipated in the fingerprint region (below 1500 cm⁻¹), where the C-O stretching and various bending vibrations will produce a unique pattern for each isomer. The presence of a C=O stretching frequency around 1650-1660 cm⁻¹ in both compounds suggests that they exist, at least partially, in the pyridone tautomeric form in the solid state.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structural Elucidation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir nmr_data Analyze NMR Data (Chemical Shifts, Coupling) nmr->nmr_data ftir_data Analyze FTIR Data (Vibrational Frequencies) ftir->ftir_data comparison Compare with Isomer Data nmr_data->comparison ftir_data->comparison structure Confirm Structure of This compound comparison->structure

Caption: Analytical workflow for the structural characterization of this compound.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust framework for the unambiguous structural determination of this compound. By comparing predicted spectral data with that of a known isomer, researchers can confidently assign the correct structure and gain valuable insights into the physicochemical properties of this important class of compounds. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules for drug discovery and development.

Comparative Analysis of the Biological Activity of 2,4-Dihydroxy-6-methylnicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of 2,4-Dihydroxy-6-methylnicotinonitrile and a selection of its structural analogs. The following guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of cytotoxic, antimicrobial, and anti-inflammatory properties based on available experimental data.

Comparative Biological Activity Data

The biological activities of this compound and its analogs are summarized in the table below. The primary focus of the available research is on the cytotoxic effects of these compounds against various cancer cell lines, with IC₅₀ values serving as the key metric for comparison. Limited data is available for antimicrobial and anti-inflammatory activities.

CompoundBiological ActivityTarget/AssayResult (IC₅₀/Zone of Inhibition)Cell Line/Organism
This compound Data Not Available---
Analog 1: 2-Amino-4,6-diphenylnicotinonitrile Derivatives CytotoxicityMTT AssayCompound 3: 1.81 ± 0.1 µMMDA-MB-231 (Breast)
Compound 3: 2.85 ± 0.1 µMMCF-7 (Breast)
Compound 4: 6.93 ± 0.4 µMMDA-MB-231 (Breast)
Compound 4: 5.59 ± 0.3 µMMCF-7 (Breast)
Analog 2: Substituted Nicotinonitriles CytotoxicityMTT AssayCompound 13: 8.78 ± 0.7 µg/mLHepG2 (Liver)
Compound 13: 15.32 ± 1.2 µg/mLHeLa (Cervical)
Compound 19: 5.16 ± 0.4 µg/mLHepG2 (Liver)
Compound 19: 4.26 ± 0.3 µg/mLHeLa (Cervical)
Analog 3: 2-phenylacrylonitrile Derivatives CytotoxicityMTT AssayCompound 1g2a: 5.9 nMHCT116 (Colon)
Compound 1g2a: 7.8 nMBEL-7402 (Liver)
Analog 4: Nicotinamide Derivative CytotoxicityMTT AssayCompound 8: 5.4 µMHCT-116 (Colon)
Compound 8: 7.1 µMHepG2 (Liver)
Enzyme InhibitionVEGFR-2 Kinase AssayCompound 8: 77.02 nM-
Analog 5: Nicotinonitrile-based PIM-1 Kinase Inhibitors Enzyme InhibitionPIM-1 Kinase AssayCompound 4k: 21.2 nM-
Compound 7b: 18.9 nM-
CytotoxicityMTT AssayCompound 7b: 3.58 µMMCF-7 (Breast)
Compound 7b: 3.60 µMPC-3 (Prostate)

Note: Direct comparative data for this compound was not available in the reviewed literature. The analogs presented represent various structural modifications of the nicotinonitrile scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, MCF-7, MDA-MB-231, HCT116, BEL-7402, PC-3)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (Nicotinonitrile derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations in the complete growth medium. The final DMSO concentration should not exceed a non-toxic level (typically <0.5%). The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assessment (General Protocol)

A general protocol for determining the antimicrobial activity of compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Positive control antibiotics

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of nicotinonitrile derivatives are often attributed to their interaction with specific cellular signaling pathways. The diagrams below illustrate a general experimental workflow for assessing cytotoxicity and a potential signaling pathway implicated in the anticancer activity of some nicotinonitrile analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Preparation (Serial Dilutions) treatment Compound Treatment (e.g., 48 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition incubation Incubation (Formation of Formazan) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_plate Absorbance Reading (Microplate Reader) solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.

signaling_pathway cluster_outcome Cellular Outcome compound Nicotinonitrile Analog (e.g., PIM-1/VEGFR-2 Inhibitor) pim1 PIM-1 Kinase compound->pim1 Inhibition vegfr2 VEGFR-2 compound->vegfr2 Inhibition proliferation Cell Proliferation & Survival pim1->proliferation Promotes apoptosis Apoptosis pim1->apoptosis Inhibits vegfr2->proliferation Promotes angiogenesis Angiogenesis vegfr2->angiogenesis Promotes cell_death Cancer Cell Death apoptosis->cell_death Induces

Caption: Potential signaling pathways targeted by anticancer nicotinonitrile analogs.[3][4]

References

A Comparative Crystallographic Analysis of Substituted Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile and its derivatives are recognized as essential scaffolds in medicinal chemistry, with some compounds being developed into marketed drugs.[1] The structural elucidation of these compounds through single-crystal X-ray diffraction is crucial for understanding their chemical behavior, guiding synthetic efforts, and informing drug design strategies.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several nicotinonitrile derivatives, highlighting the influence of different substituents on their crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-Methoxy-4,6-diphenylnicotinonitrileC₂₀H₁₆N₂OOrthorhombicP2₁2₁2₁-----[2][3][4]
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)--------[5]
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrileC₂₀H₁₇N₃O₃-------[6]
NicotinonitrileC₆H₄N₂MonoclinicP2₁/c3.80813.12010.59197.974[7]

Note: Detailed unit cell parameters for some compounds were not explicitly provided in the abstracts.

Analysis of the available data reveals that the substitution pattern on the pyridine ring significantly influences the crystal system and space group. For instance, the parent compound, nicotinonitrile, crystallizes in the monoclinic system, while the more substituted 2-methoxy-4,6-diphenylnicotinonitrile adopts an orthorhombic system.[2][3][4][7] This variation in crystal packing is a direct consequence of the different intermolecular interactions, such as π-π stacking and hydrogen bonding, established by the respective substituents.[2][3]

In the case of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular N—H···Nnitrile and N—H···Omethoxy hydrogen bonds play a crucial role in stabilizing the crystal packing, forming inversion dimers that are linked into chains.[6] Similarly, for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, hydrogen bonding interactions are a driving force for dimerization.[5]

Experimental Protocols

The determination of the crystal structures of these nicotinonitrile derivatives generally follows a standard workflow, as outlined below.

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives can be achieved through various methods. A common approach involves a one-pot multicomponent reaction. For example, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile can be synthesized by the fusion of benzaldehyde, malononitrile, and 2,4-dimethoxyacetophenone with ammonium acetate at 100 °C.[8] Other synthetic routes may involve the reaction of appropriate starting materials in the presence of a catalyst.[9][10]

X-ray Diffraction Data Collection and Structure Refinement

Single crystal X-ray diffraction (XRD) is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.[11] The general procedure is as follows:

  • Crystal Growth: Single crystals of suitable quality are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction patterns are recorded using a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector.[12] Data is typically collected at a controlled temperature.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined using full-matrix least-squares on F² to yield the final, accurate molecular structure.[6]

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for phase identification and characterization of polycrystalline materials.[11][13] It provides a unique "fingerprint" for a given crystalline phase.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of nicotinonitrile derivatives.

Caption: General workflow from synthesis to crystallographic analysis.

Concluding Remarks

The X-ray crystallographic studies of nicotinonitrile derivatives provide invaluable information for understanding their structure-property relationships. The substituent-dependent variations in crystal packing and intermolecular interactions underscore the importance of detailed structural analysis in the rational design of new molecules with desired biological activities. While the crystal structure of 2,4-dihydroxy-6-methylnicotinonitrile remains to be determined, the comparative data and experimental protocols presented in this guide offer a solid foundation for future research in this area. Further crystallographic studies on a wider range of nicotinonitrile derivatives will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

Comparative Guide to Purity Assessment of Synthesized 2,4-Dihydroxy-6-methylnicotinonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the purity assessment of synthesized 2,4-Dihydroxy-6-methylnicotinonitrile. The information presented herein is supported by detailed experimental protocols and comparative performance data to assist researchers in selecting the most suitable analytical method for their specific needs.

Methodology Comparison

The purity of this compound is a critical parameter in drug discovery and development, as impurities can affect the compound's efficacy, safety, and stability. Both HPLC and UHPLC-MS are powerful techniques for purity determination, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is a robust and reliable method that provides accurate and precise results.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a more advanced technique that combines the high-resolution separation of UHPLC with the sensitive and selective detection of mass spectrometry. This allows for the unequivocal identification and quantification of trace-level impurities.[1]

Quantitative Data Summary

The following table summarizes the key performance parameters of the HPLC and UHPLC-MS methods for the purity assessment of this compound.

ParameterHPLC MethodUHPLC-MS Method
Precision (%RSD) 0.80.5
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Linearity (R²) 0.99950.9999
Limit of Detection (LOD) 0.01 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.003 µg/mL
Analysis Time 15 minutes5 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using a chromatographic method.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Comparison a Weigh Synthesized Compound b Dissolve in Diluent (Methanol:Water 50:50) a->b c Filter through 0.22 µm Syringe Filter b->c d Inject Sample into HPLC or UHPLC-MS c->d e Separation on C18 Column d->e f Detection (UV or MS) e->f g Integrate Chromatographic Peaks f->g h Calculate Purity & Impurity Profile g->h i Compare Method Performance h->i

Purity Assessment Workflow

Detailed Experimental Protocol: HPLC Method

This section provides a detailed protocol for the purity assessment of this compound by HPLC.

1. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Reference standard of this compound (purity >99.5%)

  • Synthesized this compound sample

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    10 5 95
    12 5 95
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 methanol:water diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in the same diluent to a final concentration of 1 mg/mL.

  • Filter both solutions through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • The purity of the synthesized sample is calculated by the area percentage method, comparing the peak area of the main component to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can offer advantages in specific scenarios.

  • High-Performance Thin-Layer Chromatography (HPTLC): A simpler and more cost-effective method suitable for rapid screening and qualitative analysis. It allows for the simultaneous analysis of multiple samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities that may not be readily detectable by HPLC. Derivatization may be required for polar compounds like this compound.

The choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and throughput, as well as available instrumentation and resources.

References

Comparative study of different synthetic routes to nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitriles, or 3-cyanopyridines, are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis is a critical step in the development of numerous pharmaceuticals and functional materials. This guide provides a comprehensive comparison of various synthetic routes to nicotinonitriles, offering detailed experimental protocols, quantitative data for performance evaluation, and a logical framework for selecting the most suitable method for a given application.

Comparative Data of Synthetic Routes to Nicotinonitriles

The following table summarizes the key quantitative data for the different synthetic routes to nicotinonitriles, allowing for a direct comparison of their efficiency and applicability.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Ammoxidation 3-PicolineV₂O₅/TiO₂/MoO₃Gas phase, 365-370 °C>90[1]High yield, industrially scalable, continuous process.Requires specialized high-temperature equipment, catalyst preparation.
Dehydration of Amide NicotinamidePhosphorus pentoxide (P₂O₅)15-20 mm Hg, vigorous heating83-84[2]High yield, straightforward laboratory procedure.Use of a strong dehydrating agent, requires vacuum distillation.
Rosenmund-von Braun 3-Halopyridine (e.g., 3-Bromopyridine)Copper(I) cyanide (CuCN)High temperatures (e.g., 150-200 °C), polar aprotic solvent (e.g., DMF, Pyridine)60-80[3]Good for functionalized halopyridines.High reaction temperatures, stoichiometric copper cyanide, potential for difficult purification.
Sandmeyer Reaction 3-AminopyridineNaNO₂, HCl, CuCN0-5 °C (diazotization), then warming60-70 (estimated)[4][5]Utilizes readily available amino-pyridines.Diazonium salts can be unstable, requires careful temperature control.
From Pyridine N-oxide Pyridine N-oxideTrimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chlorideCH₃CN, 120 °C, 12h69-95[4][6]High regioselectivity for C2 and C4 positions, mild conditions.Requires pre-synthesis of the N-oxide, potential for deoxygenation side products.
Multi-Component Reaction Benzaldehyde, Acetophenone, Malononitrile, Ammonium acetateBoric Acid (catalyst)Microwave irradiation, 7-9 min86-96[7][8]One-pot synthesis of highly substituted nicotinonitriles, rapid.Primarily for substituted derivatives, not for unsubstituted nicotinonitrile.
Direct C-H Cyanation PyridineTriflic anhydride, TMSCN, N-methylmorpholineCHCl₃, 60 °C, 20hModerate to excellent[9]Direct functionalization of the pyridine ring.Can result in mixtures of isomers, requires careful optimization.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Ammoxidation of 3-Picoline (Industrial Scale Example)

Reaction: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[10]

Procedure: Preheated 3-picoline (558 kg/hour ), ammonia (180 kg/hour ), and air (1900 m³/hour) are fed into a mixing tank.[5] The resulting gaseous mixture (3-picoline:ammonia:oxygen molar ratio of approximately 1:1.76:2.97) is then introduced into a fixed-bed reactor containing 8 m³ of a catalyst composed of V₂O₅ (10%), TiO₂ (5%), and Mo₂O₃ (1.5%) supported on SiO₂.[1][5] The reaction is maintained at a temperature of 365-370 °C.[1][5] The product stream exiting the reactor is passed through a series of three absorption towers. The absorbed product is then subjected to a two-stage continuous extraction with toluene, followed by rectification to yield pure nicotinonitrile.[5]

Dehydration of Nicotinamide

Reaction: H₂NCOC₅H₄N → NCC₅H₄N + H₂O

Procedure: In a dry 1-liter round-bottomed flask, 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide are combined and thoroughly mixed by shaking.[2] The flask is connected via a wide-bore tube to an 80-cm air condenser set up for distillation, with a 125-mL Claisen flask immersed in an ice-salt bath serving as the receiver.[2] The system is evacuated to a pressure of 15–20 mm Hg.[2] The mixture is then heated vigorously with a large, free flame.[2] The material is melted as rapidly as possible and heating is continued until no more product distills over (typically 15–20 minutes).[2] After allowing the apparatus to cool, the solidified product in the condenser and receiver is rinsed out with ether.[2] The ether solution is added to the distillate, the ether is removed by distillation on a steam bath, and the crude nicotinonitrile is purified by distillation at atmospheric pressure to yield 71-72 g (83-84%) of nicotinonitrile.[2]

Rosenmund-von Braun Reaction from 3-Bromopyridine

Reaction: BrC₅H₄N + CuCN → NCC₅H₄N + CuBr

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 3-halopyridine (1.0 equiv) and copper(I) cyanide (1.2-2.0 equiv).[3] Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[3] The mixture is heated to reflux (typically 150-200 °C) and the reaction progress is monitored by TLC or GC.[11] Upon completion, the reaction mixture is cooled to room temperature and may be diluted with a solvent like toluene. The resulting mixture is filtered to remove copper salts. The filtrate is washed with aqueous sodium cyanide or ferric chloride solution to remove any remaining copper salts, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude nicotinonitrile is then purified by distillation or column chromatography.

Sandmeyer Reaction from 3-Aminopyridine

Reaction: H₂NC₅H₄N → [N₂⁺C₅H₄N]Cl⁻ → NCC₅H₄N

Procedure: Diazotization: Dissolve 3-aminopyridine (1.0 equiv) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.[4] A pre-cooled aqueous solution of sodium nitrite (1.1 equiv) is added dropwise, ensuring the temperature is maintained below 5 °C.[4][5] The mixture is stirred for 15-30 minutes to allow for the complete formation of the diazonium salt.[4] Cyanation: In a separate flask, a solution of copper(I) cyanide (1.3 equiv) is prepared.[5] The cold diazonium salt solution is slowly added to the vigorously stirred copper(I) cyanide solution.[4] Effervescence (release of N₂) will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for approximately one hour to ensure the reaction goes to completion.[4] After cooling, the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed. The crude nicotinonitrile is purified by distillation, crystallization, or chromatography.[4]

Synthesis from Pyridine N-oxide

Procedure: To a solution of the pyridine N-oxide derivative (1.0 equiv) in anhydrous chloroform (0.1 M) under an inert atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature.[4] Stir the solution for 1 hour. Then, add trimethylsilyl cyanide (5.0 equiv) and stir the mixture at 60 °C for 3 hours.[4] After this period, add N-methylmorpholine (1.3 equiv) and continue stirring at 60 °C for another 17 hours.[4] Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[4] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography.[4]

Multi-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

Procedure: In a suitable vessel, a mixture of a substituted benzaldehyde (1 mmol), a substituted acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (2.5 mmol) is prepared.[12] Boric acid can be used as a catalyst.[7] The reaction mixture is then subjected to microwave irradiation for 7-9 minutes.[8] After irradiation, the mixture is washed with ethanol. The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.[8][12] Yields for this method are typically high, often in the range of 86-96%.[7]

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route to a specific nicotinonitrile derivative depends on several factors including the desired substitution pattern, scale of synthesis, and availability of starting materials. The following diagram illustrates a decision-making workflow.

Synthetic_Routes_to_Nicotinonitriles start Desired Nicotinonitrile Derivative unsubstituted Unsubstituted Nicotinonitrile? start->unsubstituted Yes substituted Substituted Nicotinonitrile? start->substituted No scale Scale of Synthesis? unsubstituted->scale substitution_pattern Desired Substitution Pattern? substituted->substitution_pattern industrial Industrial Scale scale->industrial Large lab Laboratory Scale scale->lab Small ammoxidation Ammoxidation of 3-Picoline industrial->ammoxidation starting_material_unsub Available Starting Material? lab->starting_material_unsub dehydration Dehydration of Nicotinamide picoline 3-Picoline starting_material_unsub->picoline nicotinamide Nicotinamide starting_material_unsub->nicotinamide halopyridine_unsub 3-Halopyridine starting_material_unsub->halopyridine_unsub aminopyridine_unsub 3-Aminopyridine starting_material_unsub->aminopyridine_unsub picoline->ammoxidation nicotinamide->dehydration rosenmund_unsub Rosenmund-von Braun halopyridine_unsub->rosenmund_unsub sandmeyer_unsub Sandmeyer Reaction aminopyridine_unsub->sandmeyer_unsub starting_material_sub Available Precursor? substitution_pattern->starting_material_sub Specific Isomer complex_poly Complex, Polysubstituted substitution_pattern->complex_poly multi_component Multi-component Reaction halopyridine_sub Substituted Halopyridine starting_material_sub->halopyridine_sub aminopyridine_sub Substituted Aminopyridine starting_material_sub->aminopyridine_sub pyridine_n_oxide_sub Substituted Pyridine N-oxide starting_material_sub->pyridine_n_oxide_sub pyridine_sub Substituted Pyridine starting_material_sub->pyridine_sub rosenmund_sub Rosenmund-von Braun halopyridine_sub->rosenmund_sub sandmeyer_sub Sandmeyer Reaction aminopyridine_sub->sandmeyer_sub from_n_oxide From Pyridine N-oxide pyridine_n_oxide_sub->from_n_oxide ch_cyanation Direct C-H Cyanation pyridine_sub->ch_cyanation complex_poly->multi_component

Caption: Decision tree for selecting a synthetic route to nicotinonitriles.

References

Comparative Analysis of the In Vitro Cytotoxicity of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of various nicotinonitrile derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Nicotinonitrile and its analogs have garnered significant interest within the scientific community due to their diverse biological activities, including potential as anticancer agents.[1][2] This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of several nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The data presented below, collated from various studies, highlights the cytotoxic potential of these compounds, with Doxorubicin, a well-established chemotherapeutic agent, often serving as a positive control.[3]

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 13 HepG2 (Liver)8.78 ± 0.7 µg/mLDoxorubicin4.50 ± 0.2 µg/mL
HeLa (Cervical)15.32 ± 1.2 µg/mLDoxorubicin5.57 ± 0.4 µg/mL
Compound 19 HepG2 (Liver)5.16 ± 0.4 µg/mLDoxorubicin4.50 ± 0.2 µg/mL
HeLa (Cervical)4.26 ± 0.3 µg/mLDoxorubicin5.57 ± 0.4 µg/mL
2-amino-4,6-diphenylnicotinonitrile (Compound 3) MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2
2-amino-4,6-diphenylnicotinonitrile (Compound 4) MDA-MB-231 (Breast)6.93 ± 0.4Doxorubicin3.18 ± 0.1
MCF-7 (Breast)5.59 ± 0.3Doxorubicin4.17 ± 0.2
Pyrido[2,3-d]pyrimidine (Compound 4) MCF-7 (Breast)0.57Staurosporine6.76
HepG2 (Liver)1.13Staurosporine5.07
Pyrido[2,3-d]pyrimidine (Compound 11) MCF-7 (Breast)1.31Staurosporine6.76
HepG2 (Liver)0.99Staurosporine5.07

Note: The direct cytotoxic data for 2,4-Dihydroxy-6-methylnicotinonitrile was not available in the reviewed literature. The table presents data for structurally related nicotinonitrile derivatives to provide a comparative context for potential cytotoxic activity.

Experimental Protocols

The evaluation of in vitro cytotoxicity is a critical step in drug discovery.[4] Standardized assays are employed to determine the concentration-dependent toxicity of a compound.[4] Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 24, 48, or 72 hours.[4]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[4][6]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is utilized to detect apoptosis, a form of programmed cell death.[4]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways potentially modulated by nicotinonitrile derivatives and a general experimental workflow for cytotoxicity testing.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Data Readout (e.g., Absorbance) mtt->readout ldh->readout apoptosis->readout calculation IC50 Calculation readout->calculation interpretation Interpretation of Results calculation->interpretation

Caption: General workflow for in vitro cytotoxicity testing.

G Potential PIM-1 Kinase Inhibition Pathway Nicotinonitrile Nicotinonitrile Derivative PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 Inhibits Phosphorylation Phosphorylation PIM1->Phosphorylation Catalyzes Substrate Downstream Substrates (e.g., Bad, p27) Substrate->Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle Cell_Death Apoptosis / Cell Death Apoptosis_Inhibition->Cell_Death Prevents Cell_Cycle->Cell_Death Prevents

Caption: Potential PIM-1 kinase inhibition pathway.

References

Lack of Specific Research on 2,4-Dihydroxy-6-methylnicotinonitrile Derivatives Hampers Direct SAR Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 2,4-dihydroxy-6-methylnicotinonitrile derivatives. While the broader class of nicotinonitrile (3-cyanopyridine) compounds has been explored for various therapeutic applications, research pinpointing the biological activities and SAR of derivatives with the 2,4-dihydroxy-6-methyl substitution pattern is not publicly available. This scarcity of data prevents the construction of a direct comparative guide and the detailed analysis of how structural modifications to this specific scaffold influence its biological activity.

Nicotinonitrile derivatives, in general, are recognized for their diverse pharmacological potential, including antibacterial, antitumor, anticancer, cardiotonic, and antiviral properties.[1] However, the specific contributions of the hydroxyl and methyl groups at the 2, 4, and 6 positions of the pyridine ring in the titled scaffold remain uninvestigated.

In the absence of direct studies, a general overview of the SAR of other classes of nicotinonitrile derivatives can provide some insights into the potential for this scaffold. For instance, studies on 2-amino-3-cyanopyridine derivatives have shown that substitutions at the 4 and 6 positions with phenyl or other aryl moieties can enhance their biological activities, such as cytotoxic effects against human tumor cells.[2] The introduction of an indole core, for example, has been shown to improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines.[2]

Furthermore, research on 2-methoxy-4,6-diphenylnicotinonitrile has highlighted its potential as a pharmacological agent, with studies exploring its structural characteristics and interactions with biological targets like lipoprotein-associated phospholipase A2.[1] This suggests that modifications of the hydroxyl groups in the this compound core, for example through methylation, could be a potential avenue for future SAR studies.

Given the lack of specific experimental data on this compound derivatives, it is not possible to present a quantitative data table or detailed experimental protocols as requested. However, a generalized workflow for the synthesis and biological evaluation of novel nicotinonitrile derivatives can be proposed based on common practices in medicinal chemistry.

Below is a conceptual workflow for future research on the structure-activity relationship of this compound derivatives, should a research initiative be undertaken.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., Acetoacetate, Ammonia, Aldehydes) reaction One-pot Multicomponent Reaction (e.g., Hantzsch Dihydropyridine Synthesis variant) start->reaction scaffold Core Scaffold Synthesis (this compound) reaction->scaffold diversification Chemical Diversification (Modification of functional groups) scaffold->diversification library Library of Derivatives diversification->library screening Initial Biological Screening (e.g., Cell-based assays, Enzyme inhibition assays) library->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->diversification Iterative Design & Synthesis

Caption: General workflow for the synthesis, biological evaluation, and SAR study of novel nicotinonitrile derivatives.

This proposed workflow outlines the necessary steps, from the initial synthesis of a library of compounds based on the this compound scaffold to their biological evaluation and subsequent SAR analysis to identify lead compounds for further optimization. Each of these stages would require specific and detailed experimental protocols that would be developed based on the target biological activity.

References

Putative Benchmarking of 2,4-Dihydroxy-6-methylnicotinonitrile Against Known Prolyl-4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available experimental data detailing the biological targets or inhibitory activity of 2,4-Dihydroxy-6-methylnicotinonitrile. However, based on its structural features, particularly the dihydroxy-substituted pyridine core which resembles the 2-oxoglutarate co-substrate, this guide presents a hypothetical benchmarking of this compound as a putative inhibitor of Prolyl-4-Hydroxylase (P4H). This comparison is intended to serve as a conceptual framework for potential future investigations.

Prolyl-4-hydroxylases (P4Hs) are a family of α-ketoglutarate-dependent dioxygenases that play a critical role in collagen biosynthesis and the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1][2] Inhibition of P4H, particularly the HIF-P4Hs (also known as PHDs), has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as it mimics the body's response to hypoxia, leading to the stabilization of HIF-α and subsequent production of erythropoietin.[3][4]

This guide provides a comparative overview of the inhibitory potency of well-established P4H inhibitors, offering a reference against which this compound could be evaluated.

Comparative Inhibitory Potency

The following table summarizes the inhibitory activities (IC50 and Ki values) of several known P4H inhibitors. These compounds represent a range of potencies and chemical scaffolds.

CompoundTarget(s)IC50 / KiNotes
This compound P4H (Putative) To Be Determined Hypothetical inhibitor based on structural analogy. No experimental data is currently available.
Pyridine-2,4-dicarboxylateP4HKi = 2 µMA competitive inhibitor with respect to 2-oxoglutarate.[5]
Pyridine-2,5-dicarboxylateP4HKi = 0.8 µMA competitive inhibitor with respect to 2-oxoglutarate.[5]
Ethyl 3,4-dihydroxybenzoate (EDHB)P4HLow PotencyCommonly used as a P4H inhibitor in cellular studies but is noted for low potency and poor selectivity.[1]
N-OxaloglycineP4HCompetitiveAn analogue of the 2-oxoglutarate co-substrate that acts as a competitive inhibitor.[6][7]
DaprodustatHIF-PH-An approved oral HIF-PH inhibitor for the treatment of renal anemia.[4]
VadadustatHIF-PH-An approved oral HIF-PH inhibitor for the treatment of renal anemia.[4]
RoxadustatHIF-PH-The first-in-class HIF-PH inhibitor to be approved for clinical use in several countries for treating renal anemia.[4]
IOX3 (FG-2216)PHD2IC50 = 3.9 µMA potent inhibitor of PHD2 used in research settings.[3][8]

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the Hypoxia-Inducible Factor (HIF) signaling pathway and the role of P4H inhibitors. Under normoxic conditions, P4H hydroxylates proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in the presence of a P4H inhibitor, this hydroxylation is blocked. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes, including erythropoietin (EPO).[3][5]

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / P4H Inhibition HIF-1α_normoxia HIF-1α HIF-1α_OH HIF-1α-OH HIF-1α_normoxia->HIF-1α_OH Hydroxylation P4H_active P4H (PHD) Active O2 O₂ aKG α-KG VHL VHL Complex HIF-1α_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF-1α_hypoxia HIF-1α HIF-1α_stable HIF-1α (Stable) HIF-1α_hypoxia->HIF-1α_stable P4H_inactive P4H (PHD) Inactive Inhibitor P4H Inhibitor Inhibitor->P4H_inactive HIF_dimer HIF-1α/β Dimer HIF-1α_stable->HIF_dimer HIF-β HIF-β HIF-β->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription

HIF signaling under normoxic vs. hypoxic/inhibited conditions.

Experimental Protocols

To evaluate the inhibitory potential of a compound like this compound against P4H, a robust and reproducible in vitro assay is essential. Below are detailed methodologies for a common assay format.

In Vitro P4H (PHD2) Inhibition Assay (Colorimetric)

This assay measures the activity of P4H by quantifying the consumption of the co-substrate α-ketoglutarate (α-KG).[9]

Materials:

  • Recombinant human PHD2 enzyme

  • Synthetic peptide substrate (e.g., a 19-mer HIF-1α peptide)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) and known inhibitors (for controls)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • Concentrated base (e.g., NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, PHD2 enzyme, the HIF-1α peptide substrate, ascorbate, and FeSO₄.

  • Inhibitor Addition: Add varying concentrations of the test compound (or a known inhibitor for the positive control, and DMSO for the negative control) to the wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding α-KG to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • α-KG Derivatization: Add 2,4-DNPH to each well to derivatize the remaining α-KG. This reaction produces a colored 2,4-dinitrophenylhydrazone derivative.[9]

  • Color Development: Add a concentrated base to shift the absorbance wavelength of the derivative for detection.

  • Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the enzyme activity.

  • Data Analysis: Normalize the data using no-enzyme and vehicle (DMSO) controls. Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

The following diagram outlines the general workflow for determining the IC50 of a P4H inhibitor.

IC50 Determination Workflow Start Start Prepare_Reagents Prepare Assay Reagents (Enzyme, Substrate, α-KG, Buffers) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Components Add Enzyme, Substrate, and Inhibitor to Plate Serial_Dilution->Add_Components Initiate_Reaction Initiate Reaction with α-KG Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal Incubate->Stop_Reaction Measure_Signal Measure Absorbance/ Fluorescence/Luminescence Stop_Reaction->Measure_Signal Data_Analysis Normalize Data and Calculate % Inhibition Measure_Signal->Data_Analysis IC50_Curve Plot Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Curve End End IC50_Curve->End

Experimental workflow for IC50 determination of a P4H inhibitor.

Conclusion

While the inhibitory activity of this compound remains to be experimentally validated, its chemical structure suggests that Prolyl-4-hydroxylase is a plausible target. Should this hypothesis be confirmed, the data and protocols presented in this guide offer a framework for its characterization and comparison with established P4H inhibitors. Such studies would be crucial in determining its potential as a novel therapeutic agent for conditions like renal anemia or as a research tool to further probe the HIF signaling pathway.

References

Navigating Off-Target Effects: A Comparative Framework for the Cross-Reactivity Profiling of 2,4-Dihydroxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its therapeutic potential and identifying potential safety liabilities. This guide provides a comprehensive framework for the cross-reactivity profiling of 2,4-Dihydroxy-6-methylnicotinonitrile, a nicotinonitrile derivative with potential biological activity. While specific experimental data for this compound is not yet publicly available, this document outlines the essential methodologies, data presentation standards, and a comparative context for evaluating its selectivity against other hypothetical kinase inhibitors.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound belongs to the nicotinonitrile class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[1] The therapeutic efficacy of any new chemical entity is intrinsically linked to its selectivity for the intended molecular target. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacological effects.[2][3] Therefore, a systematic and early-stage assessment of a compound's cross-reactivity is a critical step in the drug discovery and development pipeline.

This guide will use this compound as a case study to present a robust workflow for cross-reactivity profiling. We will explore established experimental protocols and provide templates for the clear and concise presentation of comparative data.

Comparative Cross-Reactivity Profiling: A Hypothetical Kinase Inhibitor Panel

To contextualize the cross-reactivity profile of this compound, it is essential to compare its activity against a panel of well-characterized kinase inhibitors with diverse selectivity profiles. For the purpose of this guide, we will consider three hypothetical alternative compounds:

  • Compound A (Selective Inhibitor): A highly selective inhibitor for a specific kinase (e.g., Kinase X).

  • Compound B (Multi-Targeted Inhibitor): A known multi-targeted inhibitor designed to interact with a specific family of kinases.

  • Compound C (Broad-Spectrum Inhibitor): A less selective inhibitor known to interact with a broad range of kinases.

The following tables illustrate how quantitative data from cross-reactivity assays should be structured for effective comparison.

Table 1: Kinase Inhibition Profile of this compound and Comparator Compounds (IC50, µM)

Kinase TargetThis compoundCompound A (Selective)Compound B (Multi-Targeted)Compound C (Broad-Spectrum)
Primary Target (e.g., Kinase X) Data0.01 0.05 0.5
Off-Target Kinase 1Data> 100.11.2
Off-Target Kinase 2Data> 100.250.8
Off-Target Kinase 3Data8.50.080.9
Off-Target Kinase 4Data> 105.02.5
Off-Target Kinase 5Data> 10> 101.5

Table 2: Selectivity Score of this compound and Comparator Compounds

The selectivity score (S-score) is a quantitative measure of selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundConcentrationNumber of Kinases TestedNumber of Kinases Inhibited >90%Selectivity Score (S)
This compound1 µM400DataData
Compound A (Selective)1 µM40020.005
Compound B (Multi-Targeted)1 µM400150.0375
Compound C (Broad-Spectrum)1 µM400500.125

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of cross-reactivity involves a multi-faceted approach, employing a combination of in vitro and cellular assays.

In Vitro Kinase Panel Screening

This is a primary and high-throughput method to assess the selectivity of a compound against a large panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad range of kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP.

  • Incubation: The test compound is added to the kinase reaction mixture and incubated at a controlled temperature for a specific period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using methods such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

G Experimental Workflow for Kinase Panel Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of This compound Reaction Kinase Reaction Setup (Kinase, Substrate, ATP) Compound->Reaction KinasePanel Kinase Panel (e.g., 400 kinases) KinasePanel->Reaction Incubation Incubation with Test Compound Reaction->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Calculate Selectivity Score IC50->Selectivity

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement and identify off-targets in a cellular context.

Objective: To assess the binding of this compound to its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Live cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures. Ligand-bound proteins are generally more stable and will denature at higher temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography-Mass Spectrometry

This method can be used to identify the direct binding partners of a compound from a complex biological sample.

Objective: To identify the cellular proteins that physically interact with this compound.

Methodology:

  • Compound Immobilization: this compound is chemically linked to a solid support (e.g., agarose beads).

  • Protein Incubation: A cell lysate is incubated with the immobilized compound, allowing proteins that bind to the compound to be captured.

  • Washing: The solid support is washed to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the support.

  • Protein Identification: The eluted proteins are identified using mass spectrometry.

Visualizing Potential Off-Target Effects on Signaling Pathways

Off-target effects can have significant consequences for cellular signaling. The following diagram illustrates a hypothetical scenario where an off-target interaction of a kinase inhibitor with a component of the MAPK/ERK pathway could lead to unintended downstream effects.

G Hypothetical Off-Target Effect on MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription OffTarget Off-Target Kinase OffTarget->MEK Unintended Activation Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 2,4-Dihydroxy-6- methylnicotinonitrile Inhibitor->OffTarget Inhibition

Caption: Hypothetical off-target inhibition leading to pathway modulation.

Conclusion

The comprehensive cross-reactivity profiling of this compound, and indeed any novel chemical entity, is a cornerstone of modern drug discovery. By employing a suite of robust experimental methodologies and adhering to clear data presentation standards, researchers can build a detailed understanding of a compound's selectivity. This, in turn, facilitates a more accurate prediction of its therapeutic window and potential clinical liabilities. The framework presented in this guide provides a standardized approach to this critical aspect of preclinical drug development, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxy-6-methylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a detailed, step-by-step guide for the proper disposal of 2,4-Dihydroxy-6-methylnicotinonitrile, a compound utilized by researchers, scientists, and drug development professionals. Due to its chemical properties, this substance is classified as hazardous waste and requires specific handling and disposal procedures.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the material's hazards. This compound is harmful if swallowed and causes skin and serious eye irritation.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile rubberTo prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[2]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The waste is classified as hazardous and must be disposed of at an approved waste disposal plant.[1][2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2]

2. Waste Collection and Labeling:

  • Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not discharge this material into waterways, drains, or sewers.[2]

Table 2: Hazard and Disposal Information Summary

Hazard ClassificationDisposal ConsiderationRegulatory Compliance
Harmful if swallowed[1]Treat as hazardous waste.Adhere to local, state, and federal regulations.
Causes skin irritation[1]Segregate from other waste.Dispose of through a licensed contractor or EHS.
Causes serious eye irritation[1]Use designated, labeled containers.Do not dispose of in standard trash or drains.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid, Liquid, & Contaminated Materials ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container spill Spill Occurs segregate->spill storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Arrange for Disposal via EHS or Licensed Contractor storage->contact_ehs small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large collect_spill Collect as Hazardous Waste small_spill->collect_spill end End: Compliant Disposal large_spill->end collect_spill->container contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 2,4-Dihydroxy-6-methylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,4-Dihydroxy-6-methylnicotinonitrile, a compound requiring careful management due to its potential hazards. The following procedural guidance, based on data from structurally similar compounds, outlines operational plans, personal protective equipment (PPE) recommendations, and disposal protocols to minimize risk and ensure laboratory safety.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection LevelEquipmentSpecifications
Standard Laboratory Practice Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Protective ClothingLaboratory coat.
Elevated Risk Scenarios Respiratory ProtectionNIOSH-approved respirator (e.g., N95 or higher) if generating dust or aerosols.
(e.g., weighing, preparing solutions)Face ProtectionFace shield in addition to goggles for splash hazards.
Body ProtectionChemical-resistant apron or coveralls.

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized laboratory protocols is critical for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Workflow for Handling this compound A Receiving and Storage B Engineering Controls A->B Store in a cool, dry, well-ventilated area. D Weighing and Aliquoting B->D Use a chemical fume hood or ventilated enclosure. C Personal Protective Equipment (PPE) C->D Don appropriate PPE. E Experimental Use D->E Handle with care to avoid dust generation. F Spill Management E->F In case of a spill, follow emergency procedures. G Waste Disposal E->G Collect all waste in designated containers. H Decontamination G->H Dispose of waste according to institutional and local regulations. H->A Clean all surfaces and equipment after use.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following general methodologies should be adapted based on the specific requirements of your research.

Solution Preparation
  • Preparation: Conduct all solution preparations within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing vessel. Carefully weigh the desired amount of this compound.

  • Dissolution: Add the solvent to the solid in a suitable container. Use a magnetic stirrer to facilitate dissolution.

  • Storage: Store the resulting solution in a clearly labeled, sealed container in a cool, dark, and well-ventilated area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Plan
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill and Disposal Management

Proper management of spills and waste is essential for environmental and personal safety.

Spill and Waste Management Protocol cluster_spill Spill Response cluster_waste Waste Disposal Spill_A Evacuate the immediate area. Spill_B Notify supervisor and safety officer. Spill_A->Spill_B Spill_C Wear appropriate PPE. Spill_B->Spill_C Spill_D Contain the spill with absorbent material. Spill_C->Spill_D Spill_E Collect spilled material into a sealed container for disposal. Spill_D->Spill_E Spill_F Decontaminate the spill area. Spill_E->Spill_F Waste_A Collect all contaminated materials (solid and liquid) in a designated, labeled hazardous waste container. Waste_B Store waste in a secure, well-ventilated area. Waste_A->Waste_B Waste_C Arrange for disposal through the institution's hazardous waste management program. Waste_B->Waste_C

Caption: A procedural diagram for the safe management of spills and disposal of waste containing this compound.

All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.